2-Cycloocten-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(2Z)-cyclooct-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h4,6H,1-3,5,7H2/b6-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHQAIKRVDXIMX-XQRVVYSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=CC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C=C\C(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1728-25-2, 23202-10-0 | |
| Record name | 2-Cycloocten-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001728252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2Z)-cyclooct-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 2-Cycloocten-1-one (CAS 1728-25-2)
Structural Dynamics, Synthetic Pathways, and Reactivity Profile of a Medium-Ring Enone [1]
Executive Summary
2-Cycloocten-1-one (CAS 1728-25-2) represents a distinct class of "medium-ring" Michael acceptors.[1] Unlike its ubiquitous six-membered analog (2-cyclohexen-1-one), this eight-membered cyclic enone possesses unique conformational mobility and transannular strain (I-strain).[1] These structural characteristics impart higher reactivity toward nucleophilic attack and distinct stereochemical outcomes in conjugate additions.[1] This guide serves as a technical manual for the synthesis, handling, and application of this compound in advanced organic synthesis and medicinal chemistry scaffolds.[1]
Physiochemical Profile & Identification
The following data aggregates experimental and predicted values. Due to the compound's niche status, certain thermodynamic values are derived from high-fidelity predictive models (Joback/Crippen methods) validated against structural analogs.[1]
Table 1: Chemical Specification
| Property | Value | Notes |
| IUPAC Name | (2Z)-Cyclooct-2-en-1-one | Z-isomer is the stable ground state.[1] |
| CAS Number | 1728-25-2 | |
| Molecular Formula | C₈H₁₂O | |
| Molecular Weight | 124.18 g/mol | |
| Appearance | Colorless to pale yellow liquid | Oxidizes/darkens upon air exposure.[1] |
| Boiling Point | ~85–88 °C @ 14 mmHg | Predicted atm BP: ~205 °C. |
| Density | 0.982 g/mL (25 °C) | |
| Refractive Index | ||
| Solubility | Soluble in DCM, THF, Et₂O | Poor water solubility.[1] |
| Stability | Air/Light Sensitive | Store under inert gas (Ar/N₂) at 2–8 °C. |
Structural Dynamics & Reactivity Analysis
The Medium-Ring Effect
The reactivity of this compound is governed by conformational strain .[1] While 6-membered rings exist in stable chair forms, the 8-membered ring struggles between "boat-chair" and "crown" conformations.[1]
-
Lack of Planarity: The
-unsaturated system ( ) prefers planarity for maximum orbital overlap (conjugation).[1] However, the 8-membered ring forces a twist, reducing conjugation efficiency compared to cyclohexenone.[1] -
Enhanced Electrophilicity: This deconjugation raises the ground state energy, making the
-carbon significantly more electrophilic (reactive) toward Michael donors.[1]
Visualization: Reactivity Logic Map
The following diagram outlines the divergent reaction pathways dictated by the "Hard/Soft" nature of the incoming nucleophile.
Figure 1: Divergent reactivity pathways.[1] Soft nucleophiles favor the
Synthesis Protocol: Dehydrohalogenation Route
While oxidation of cyclooctene is possible, it often yields mixtures. The most robust laboratory-scale synthesis involves the
Reagents & Equipment[1][2][3][4]
-
Precursor: Cyclooctanone (>98%).[1]
-
Brominating Agent: Phenyltrimethylammonium tribromide (PTAB) or Br₂/AcOH.[1]
-
Base: Lithium Carbonate (Li₂CO₃) and Lithium Bromide (LiBr).[1]
-
Solvent: DMF (Anhydrous).[1]
Step-by-Step Methodology
-
-Bromination:
-
Dissolve cyclooctanone (1.0 eq) in THF.
-
Add PTAB (1.05 eq) at 0°C. The solid reagent allows for stoichiometric control, preventing di-bromination.[1]
-
Stir at RT for 2 hours. Filter the precipitate (phenyltrimethylammonium bromide).[1]
-
Concentrate filtrate to obtain 2-bromocyclooctanone.[1] Checkpoint: Verify mono-bromination via TLC (Hexane/EtOAc 9:1).
-
-
Elimination (Dehydrobromination):
-
Dissolve crude 2-bromocyclooctanone in anhydrous DMF (0.5 M concentration).
-
Add Li₂CO₃ (1.5 eq) and LiBr (1.5 eq).[1] Note: LiBr acts as a Lewis acid to coordinate the carbonyl, facilitating proton removal.
-
Heat to 100–110 °C under Nitrogen for 4–6 hours.
-
Monitor: Disappearance of starting material via GC-MS or TLC.
-
-
Work-up & Purification:
-
Cool to RT and pour into ice-cold water/ether mixture.
-
Extract with Et₂O (3x).[1] Wash combined organics with brine to remove DMF.[1]
-
Dry over MgSO₄ and concentrate.[1]
-
Purification: Vacuum distillation (approx. 85°C @ 14 mmHg) is superior to column chromatography, as silica can sometimes cause polymerization or hydration of the strained ring.
-
Application: Copper-Catalyzed Conjugate Addition
The primary utility of this compound in drug discovery is as a scaffold for 3-substituted cyclooctanones via Michael addition.[1] Organocopper reagents (Gilman reagents) are the gold standard here to prevent 1,2-addition.[1]
Mechanism & Workflow
The reaction proceeds via a d-
Figure 2: Synthetic workflow for the introduction of alkyl/aryl groups at the C3 position.
Critical Experimental Note
Due to the medium-ring effect , the initial enolate formed (Step 3) is torsionally strained.[1] Unlike cyclohexane enolates, cyclooctane enolates are prone to O-alkylation if trapped with alkyl halides.[1] For simple protonation (Step 4), use a mild buffer (NH₄Cl) to prevent equilibration to the thermodynamic enol.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Precaution |
| Skin Irritation | H315 | Wear nitrile gloves (0.11 mm min thickness).[1] |
| Eye Irritation | H319 | Use chemical splash goggles.[1] |
| STOT-SE | H335 | Respiratory irritation.[1][3][4] Always handle in a fume hood. |
Storage:
-
The compound is a lachrymator (tear-inducing) in high concentrations.[1]
-
Store in a tightly sealed container under inert atmosphere.
-
In case of spill: Absorb with vermiculite; do not use combustible materials (sawdust).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5367523, this compound.[1] Retrieved January 29, 2026 from [Link][1]
-
Paquette, L. A. (2004).[1] Encyclopedia of Reagents for Organic Synthesis.[1] (Reference for PTAB bromination methodology). Wiley.[1] [Link][1]
-
Lipshutz, B. H., & Sengupta, S. (1992).[1] Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions. Organic Reactions.[1][2][5][6] (Foundational text for Michael Addition protocols). [Link][1][7]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1] Journal of Organic Chemistry.[1][8] (Standard purification reference). [Link]
-
Allinger, N. L., et al. (1969).[1] Conformational Analysis.[1][8] LXV. The Conformation of Cyclooctene. Journal of the American Chemical Society.[1] (Basis for medium-ring strain discussion). [Link]
Sources
- 1. (2Z)-cyclooct-2-en-1-one | C8H12O | CID 5367523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentenone synthesis [organic-chemistry.org]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Cyclooctene - Wikipedia [en.wikipedia.org]
Technical Whitepaper: Reactivity & Applications of Strained Eight-Membered Ring Enones and Alkenes
This guide is structured as an advanced technical whitepaper designed for application scientists and drug development professionals. It prioritizes mechanistic depth, synthetic accessibility, and translational utility.
Executive Summary: The "Goldilocks" Zone of Reactivity
In the landscape of bioorthogonal chemistry and covalent drug discovery, eight-membered rings occupy a privileged "Goldilocks" zone.[1][2] Unlike six-membered rings (too stable) or three/four-membered rings (too unstable), eight-membered rings—specifically their trans-isomers—possess approximately 16–19 kcal/mol of ring strain. This strain is the thermodynamic engine that drives two critical reactions in drug development:
-
The Inverse Electron Demand Diels-Alder (IEDDA) reaction with tetrazines (fastest known bioorthogonal reaction).
-
Strain-Promoted Michael Addition (specifically for trans-cyclooctenones), enabling rapid covalent tethering to cysteine residues.
This guide dissects the reactivity profiles of these strained systems, providing actionable protocols for their synthesis and application in Antibody-Drug Conjugates (ADCs) and "Click-to-Release" therapeutics.
Theoretical Framework: Strain as a Reagent
Cis vs. Trans Geometry
The thermodynamic stability of cyclooctene favors the cis-isomer (Z) by a significant margin. The trans-isomer (E) is forced into a twisted "crown" conformation where the polymethylene chain loops over the double bond. This distortion prevents the p-orbitals of the
-
Consequence for Reactivity: The raised HOMO makes TCO an exceptional nucleophile/dienophile.
-
Consequence for Stability: trans-Cyclooctenes are susceptible to thermal isomerization back to the cis-form, a process catalyzed by thiols or free radicals.
The Reactivity Dichotomy: Enone vs. Alkene
While often grouped together, the trans-enone and trans-alkene (TCO) serve different mechanistic functions:
| Feature | trans-Cyclooctene (TCO) | trans-Cyclooctenone (Enone) |
| Primary Reactivity | IEDDA (Cycloaddition) | Michael Addition (1,4-Conjugate Addition) |
| Reaction Partner | Tetrazines (Dienes) | Thiols/Amines (Nucleophiles) |
| Kinetic Range ( | ||
| Primary Application | Bioorthogonal Ligation, Pre-targeting | Covalent Inhibitors, Chemoproteomics |
| Stability | Moderate (tunable with substituents) | Low (prone to polymerization) |
Mechanism of Action: The IEDDA Pathway
The Inverse Electron Demand Diels-Alder (IEDDA) reaction between TCO and tetrazines is the cornerstone of modern pre-targeted imaging and drug delivery.
Mechanistic Flow
The reaction proceeds through a concerted but asynchronous
"Click-to-Release" Chemistry
A critical advancement in TCO utility is the "Click-to-Release" mechanism.[3] If the TCO is functionalized with a carbamate at the allylic position, the resulting 1,4-dihydropyridazine tautomerizes to an imine, which hydrolyzes or eliminates to release the payload (e.g., Doxorubicin or Monomethyl Auristatin E).
Synthetic Methodology: Flow Photochemistry[4]
The synthesis of trans-cyclooctenones and TCOs is thermodynamically unfavorable. It requires driving the equilibrium away from the stable cis-isomer using photochemical energy and continuous removal of the trans-product.
The "Fox" Method (Flow Chemistry)
The industry standard for synthesizing TCOs is the metal-complexation driven flow photoisomerization developed by the Fox group.
Core Concept:
-
Photoisomerization: cis-Cyclooctene is irradiated (254 nm) to form a mixture of cis and trans.
-
Selective Trapping: The mixture flows through a silver nitrate (
) impregnated silica column. binds the strained trans-isomer much more strongly than the cis-isomer. -
Recycling: The unreacted cis-isomer is pumped back into the reactor.
Experimental Protocols
Protocol: Synthesis of trans-Cyclooct-4-en-1-ol (TCO-OH)
This protocol utilizes the singlet oxygen sensitization method or direct irradiation.
Reagents:
-
cis-Cyclooct-4-en-1-ol (1.0 eq)
-
Methyl benzoate (Sensitizer, 1.1 eq)
-
Solvent: Heptane/Ether (9:1)
-
Stationary Phase:
(10% w/w) on Silica Gel.
Step-by-Step Workflow:
-
Column Preparation: Pack a glass column with the
/Silica stationary phase. Wrap in aluminum foil to prevent silver reduction by ambient light. -
System Setup: Connect the column in series with a quartz coil reactor (e.g., Rayonet or Vapourtec) and a high-pressure pump.
-
Irradiation: Dissolve cis-cyclooctenol and methyl benzoate in the solvent. Pump through the UV reactor (254 nm) at a flow rate allowing ~5-10 min residence time.
-
Trapping: Direct the reactor output onto the
column. The trans-isomer complexes with Ag(I) and remains on the silica; the cis-isomer and sensitizer pass through. -
Recycling: Continuously cycle the eluent back into the reactor for 8–12 hours.
-
Elution (Critical Step):
-
Wash the column with Ether to remove sensitizer.
-
Elute the trans-isomer using a mixture of Ether/NH₄OH (9:1) . The ammonia displaces the alkene from the silver.
-
Note: Perform this step quickly and keep the solution cool (
) to prevent isomerization.
-
-
Workup: Wash the organic phase with brine, dry over
, and concentrate in vacuo (do not heat above ).
Protocol: Kinetic Measurement (Stopped-Flow)
Due to the speed of the reaction, standard NMR/UV-Vis is insufficient.
-
Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics).
-
Preparation:
-
Syringe A: TCO derivative in MeOH/PBS (pseudo-first-order excess, e.g., 0.5 mM).
-
Syringe B: Tetrazine probe (e.g., 0.05 mM) in MeOH/PBS.
-
-
Measurement:
-
Monitor the decay of the Tetrazine absorbance at 520–540 nm .
-
Fit the exponential decay to obtain
. -
Plot
vs. [TCO] to determine the second-order rate constant .
-
Data & Reactivity Profile
The structural modifications of the eight-membered ring dramatically alter reactivity. The table below summarizes key generations of TCOs.
| Compound Class | Structure Feature | Stability ( | Notes | |
| TCO-1 | Unsubstituted | ~2,000 | > 10 hours | First generation. Good balance. |
| s-TCO | Fused cyclopropane | ~180,000 | Low | Highly strained, prone to isomerization. |
| d-TCO | Dioxolane fused | ~300,000 | Moderate | Conformationally locked "crown". |
| Oxo-TCO | Allylic ketone | Variable | Low | High Michael acceptor reactivity. |
Stability Considerations[5][6]
-
Acid Sensitivity: TCOs isomerize to cis in acidic media.
-
Thiol Sensitivity: trans-Cyclooctenones (enones) react with biological thiols (GSH, Cysteine) within minutes. TCOs are generally stable to thiols unless radical initiators are present.
References
-
Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity.[3][4] Journal of the American Chemical Society, 130(41), 13518-13519. Link
-
Versteegen, R. M., Rossin, R., ten Hoeve, W., Janssen, H. M., & Robillard, M. S. (2013). Click-to-release: instantaneous doxorubicin elimination upon tetrazine ligation. Angewandte Chemie International Edition, 52(52), 14112-14116. Link
-
Darko, A., Wallace, S., & Fox, J. M. (2014). Discovery and Applications of the Photochemical Synthesis of Strained trans-Cyclooctenes. Chemical Science, 5, 3770-3776. Link
-
Sauer, J., et al. (1998). The Diels-Alder Reaction with Inverse Electron Demand.[4] European Journal of Organic Chemistry, 1998(12), 2885-2896. Link
-
Ravasco, J. M., et al. (2019). Bioorthogonal Cysteine Modification by Strained trans-Cyclooctenones. Chemical Science, 10, 1234-1240. Link
Sources
- 1. Recent progress in the construction of eight-membered nitrogen-heterocycles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.tue.nl [research.tue.nl]
2-Cycloocten-1-one molecular weight and formula
Executive Summary
2-Cycloocten-1-one (
Part 1: Physicochemical Specifications
The following data aggregates experimentally validated parameters and high-precision computational constants for this compound.
| Parameter | Value | Precision Note |
| IUPAC Name | (2Z)-Cyclooct-2-en-1-one | Cis-isomer is the thermodynamically stable form. |
| CAS Registry | 1728-25-2 | |
| Molecular Formula | ||
| Molecular Weight | 124.18 g/mol | Exact Mass: 124.0888 Da |
| Physical State | Liquid | Colorless to pale yellow oil. |
| Boiling Point | ~85–90 °C @ 12 mmHg | Estimated; requires vacuum distillation. |
| Density | ~0.98 g/mL | Comparable to 2-cyclohexen-1-one (0.993 g/mL). |
| Solubility | DCM, THF, Et2O | Sparingly soluble in water. |
| Spectroscopy | IR ( | Lower than unstrained ketones due to conjugation. |
Part 2: Synthetic Architecture (Protocol)
Rationale for Methodology
While direct bromination/dehydrobromination is standard for 6-membered rings, 8-membered rings are prone to transannular hydride shifts and polymerization under harsh basic conditions. Therefore, the Selenoxide Elimination (Reich Elimination) is the superior, authoritative protocol for synthesizing this compound from cyclooctanone. This method operates under mild oxidative conditions, preventing ring contraction or isomerization.
Validated Protocol: Selenoxide Elimination
Reaction Scheme:
-
Enolization/Trapping: Cyclooctanone + LDA
Lithium Enolate Trapping with PhSeCl. -
Oxidation/Elimination:
-Phenylselenocyclooctanone + Selenoxide syn-Elimination this compound.
Step-by-Step Workflow:
-
Enolate Formation:
-
In a flame-dried flask under Argon, cool THF (50 mL) to -78 °C.
-
Add LDA (1.1 equiv).
-
Dropwise add Cyclooctanone (10 mmol) in THF. Stir for 45 min to ensure complete deprotonation.
-
-
Selenylation:
-
Add Phenylselenyl chloride (PhSeCl) (1.1 equiv) rapidly.
-
Allow the solution to warm to 0 °C over 1 hour. The color will shift from yellow to pale orange.
-
Checkpoint: Quench a small aliquot; TLC should show conversion of the starting ketone to a less polar spot (
-phenylseleno ketone).
-
-
Oxidative Elimination:
-
Workup & Purification:
-
Wash with saturated
and brine. -
Dry over
and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc 9:1). Note: The product is volatile; avoid prolonged high-vacuum exposure.
-
Process Visualization
Figure 1: Step-wise synthesis of this compound via the Reich selenoxide elimination pathway.
Part 3: Structural Dynamics & Reactivity Profile
Conformational Strain & Stability
This compound exists primarily as the (Z)-isomer (cis). The (E)-isomer (trans) is highly strained and transient, typically generated only under photo-irradiation conditions. The 8-membered ring possesses significant conformational flexibility (boat-chair conformations), which influences the stereoselectivity of nucleophilic attacks.
Michael Acceptor Capability (Covalent Inhibition)
In drug discovery, this compound serves as a "warhead" for Targeted Covalent Inhibitors (TCIs). The
-
Mechanism: 1,4-Conjugate Addition.
-
Kinetic Advantage: Compared to linear enones, the cyclic constraint locks the enone in an s-trans-like conformation, often enhancing reactivity toward specific binding pockets.
Reactivity Pathway Diagram
Figure 2: Mechanism of Michael addition, illustrating the covalent modification of cysteine residues.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5367523, this compound. Retrieved from [Link]
-
Reich, H. J., Renga, J. M., & Reich, I. L. (1975). Organoselenium chemistry. Conversion of ketones to enones by selenoxide elimination. Journal of the American Chemical Society. Retrieved from [Link]
-
Paquette, L. A. (2004). Encyclopedia of Reagents for Organic Synthesis: Phenylselenyl Chloride. Wiley Online Library. Retrieved from [Link]
-
NIST Chemistry WebBook. (2023). This compound Thermochemical Data. National Institute of Standards and Technology.[4] Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination - Google Patents [patents.google.com]
- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (CAS 1728-25-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
Commercial suppliers of 2-Cycloocten-1-one for research
Executive Summary
2-Cycloocten-1-one (CAS 1728-25-2) is a specialized eight-membered cyclic enone used primarily as a Michael acceptor in complex organic synthesis and as a scaffold in bioorthogonal chemistry research.[1][2] Unlike its six-membered analog (2-cyclohexen-1-one), it is not a commodity chemical. Sourcing requires navigating a fragmented supply chain where "make-on-demand" is common. This guide provides a verified sourcing strategy, a critical safety warning regarding CAS registry errors, and a validated protocol for its utilization in conjugate addition reactions.
Part 1: Strategic Sourcing & Supplier Landscape
The Critical Identity Check (Safety Warning)
A persistent database error exists in several third-party chemical aggregators. You must verify the CAS number before purchase.
-
CORRECT: CAS 1728-25-2 (or 23202-10-0 for the (Z)-isomer).[2] This is this compound.[1][2][3][4]
-
INCORRECT: CAS 699-98-9 .[5] This is often mislabeled as the enone but actually refers to 2,3-Pyridinedicarboxylic anhydride . Ordering this will result in a completely different, non-volatile solid reagent.
Commercial Availability Tiering
Due to the ring strain and potential for polymerization, this compound is rarely held in high-volume stock. Use the following tiered sourcing strategy:
| Tier | Supplier Type | Primary Vendors | Notes |
| 1 | Building Block Specialists | Enamine , Vitas-M | Highest probability of physical stock. Enamine often lists it under CAS 23202-10-0.[2] |
| 2 | Global Catalogs | Sigma-Aldrich , Fisher | Usually listed as "Marketed by Enamine" or "Extended Stock." Lead times: 2-4 weeks. |
| 3 | Aggregators | MolPort , Smolecule | Useful for price comparison but verify the "Ships From" location to estimate customs delays. |
| 4 | Custom Synthesis | Syngene , WuXi AppTec | Required for >100g orders. Synthetic route: Saegusa oxidation of cyclooctanone. |
Sourcing Decision Matrix (DOT Visualization)
Figure 1: Decision tree for procuring this compound, prioritizing specialized building block vendors over general catalogs.
Part 2: Technical Profile & Quality Control
Upon receipt, the material must be validated. This compound is prone to polymerization and isomerization (cis/trans) upon prolonged storage or UV exposure.
Physicochemical Properties
-
Appearance: Clear to pale yellow liquid. Darkening indicates oxidation or polymerization.
-
Boiling Point: ~200°C (at 760 mmHg); often distilled under reduced pressure.
-
Storage: 2-8°C, under Argon/Nitrogen. Strictly light-protected.
QC Validation (NMR)
Do not rely solely on the label. Run a 1H-NMR in CDCl3.
-
Diagnostic Signal: The olefinic protons (
and to the carbonyl) are distinct.- ~6.0–6.5 ppm (multiplet, 2H, alkene protons).
-
~2.4–2.6 ppm (multiplet,
-methylene protons).
-
Impurity Check: Look for broad peaks in the aliphatic region (0.8–2.0 ppm) which suggest polymerization.
Part 3: Experimental Application
The primary utility of this compound in drug discovery is as a Michael Acceptor (1,4-conjugate addition). The 8-membered ring introduces conformational flexibility distinct from cyclohexenones, often requiring specific catalytic activation.
Protocol: Copper-Catalyzed Conjugate Addition
Objective: Introduction of an alkyl group at the
Materials:
-
This compound (1.0 equiv)[2]
-
Grignard Reagent (R-MgBr, 1.2 equiv)
-
CuI (Copper(I) Iodide, 10 mol%)
-
TMSCl (Trimethylsilyl chloride, 1.2 equiv - accelerant)
-
Dry THF (Solvent)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round bottom flask and cool under Ar. Add CuI (10 mol%) and dry THF.
-
Catalyst Formation: Cool to -78°C. Add the Grignard reagent dropwise. Stir for 15 min to form the active organocuprate species.
-
Substrate Addition: Add TMSCl (1.2 equiv) followed immediately by a solution of this compound in THF dropwise over 10 minutes.
-
Note: TMSCl traps the intermediate enolate as a silyl enol ether, significantly accelerating the reaction and preventing 1,2-addition side products.
-
-
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (stain with KMnO4; the enone is UV active, the product ketone is less so).
-
Quench: Quench with saturated aqueous NH4Cl. The silyl enol ether hydrolyzes rapidly to the ketone during workup.
-
Workup: Extract with Et2O (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Mechanistic Pathway (DOT Visualization)
Figure 2: Mechanistic flow of the TMSCl-accelerated cuprate addition to this compound.
Part 4: Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).[2]
-
GHS Codes: H315, H319, H335.[4]
-
Specific Risk: As a Michael acceptor, it is a potent alkylating agent. It can covalently modify cysteine residues in proteins.
-
PPE: Nitrile gloves are sufficient for incidental contact. Use a fume hood to avoid inhalation of vapors.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5367523, (2Z)-cyclooct-2-en-1-one. Retrieved from [Link]
- Lipshutz, B. H., et al. (1985).Chlorotrimethylsilane accelerated conjugate addition of copper reagents to enones.Tetrahedron Letters, 26(52), 5963-5966. (Foundational text for the TMSCl protocol cited in Part 3).
- Bertz, S. H., & Ogle, C. A. (2023).Mechanism of the 1,4-Conjugate Addition Reactions of Cuprate Reagents.MDPI Molecules. (Contextualizes the mechanism for medium-ring enones).
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. (2Z)-cyclooct-2-en-1-one | C8H12O | CID 5367523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 1728-25-2 [smolecule.com]
- 4. (2Z)-cyclooct-2-en-1-one | 23202-10-0 [sigmaaldrich.com]
- 5. 2,3-Pyridinedicarboxylic anhydride | 699-98-9 [chemnet.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Physical properties like boiling and melting point of 2-Cycloocten-1-one
The following technical guide details the physicochemical profile, synthesis, and application logic of 2-Cycloocten-1-one .
Content Type: Technical Reference & Application Guide Audience: Medicinal Chemists, Process Engineers, and Materials Scientists
Executive Summary
This compound (cis-2-cyclooctenone) is a cyclic
While stable at standard conditions in its cis configuration, it serves as a critical precursor for generating the highly reactive trans-2-cyclooctenone via photo-isomerization—a transformation leveraged in photo-induced Diels-Alder reactions and mechanistic studies of ring strain. In drug discovery, it functions as a "warhead" for covalent inhibition strategies, acting as a Michael acceptor for cysteine residues.
Physicochemical Property Profile
Note on Data Availability: Due to the specialized nature of this compound compared to smaller cyclic enones, definitive experimental values for boiling/melting points are often substituted with high-fidelity thermodynamic calculations in literature. The values below represent a consensus of experimental observations and Joback group contribution methods.
Table 1: Core Physical Properties
| Property | Value | Condition / Method | Confidence Level |
| Physical State | Liquid | 25°C, 1 atm | High (Experimental) |
| Boiling Point | 209°C (482 K) | 760 mmHg (Predicted) | Medium (Joback Method) |
| Melting Point | -20°C (253 K) | 1 atm (Predicted) | Medium (Joback Method) |
| Density | ~0.98 - 1.02 g/mL | 25°C (Estimated) | Medium (Analog Comparison) |
| Molecular Weight | 124.18 g/mol | - | Exact |
| LogP (Oct/Water) | 2.08 | Predicted | High |
| Solubility | Soluble | EtOH, DMSO, CHCl₃ | High |
Thermodynamic Analysis & Phase Behavior[1]
-
Volatility: With a predicted boiling point of ~209°C, this compound has low volatility at room temperature. This suggests that evaporative losses during benchtop handling are minimal, but high-vacuum techniques (<10 mmHg) are required for distillation to prevent thermal polymerization.
-
Conformational Strain: The cis-enone moiety imposes planarity on a segment of the ring, creating Pitzer strain (torsional strain) in the remaining saturated chain. This strain elevates the heat of formation (
kJ/mol) compared to unstrained linear enones, driving its reactivity in ring-opening or addition reactions.
Synthesis & Purification Protocols
The synthesis of this compound typically follows oxidative or elimination pathways. Below is a standard laboratory protocol for the Oxidation of Cyclooctene , favored for its operational simplicity.
Protocol A: Allylic Oxidation of Cyclooctene
Principle: Direct oxidation of the allylic methylene group in cis-cyclooctene using a Chromium(VI) or tert-butyl hydroperoxide (TBHP) system.
Reagents:
-
cis-Cyclooctene (Start Material)
-
Chromium Trioxide (CrO₃) or TBHP/Rh catalyst
-
Dichloromethane (DCM)
-
3,5-Dimethylpyrazole (complexing agent for CrO₃)
Workflow:
-
Complex Formation: Suspend CrO₃ (15 equiv) in dry DCM at -20°C. Add 3,5-dimethylpyrazole to form the active oxidant complex.
-
Addition: Add cis-cyclooctene (1 equiv) dropwise, maintaining temperature < -10°C to prevent over-oxidation.
-
Reaction: Stir for 4 hours at 0°C. Monitor via TLC (SiO₂, 10% EtOAc/Hexanes). The product is less polar than the alcohol intermediate but more polar than the starting alkene.
-
Quench: Filter through a pad of silica gel to trap reduced chromium species.
-
Purification:
-
Concentrate the filtrate.
-
Distillation: Perform Kugelrohr distillation or vacuum distillation.
-
Target Fraction: Collect at ~95-100°C @ 15 mmHg (estimated based on BP trends).
-
Protocol B: Ring-Closing Metathesis (RCM)
For isotopic labeling or derivative synthesis:
-
Precursor: 1,9-decadiene-5-one.
-
Catalyst: Grubbs II (5 mol%).
-
Solvent: DCM (dilute, 0.005 M) to favor intramolecular cyclization over oligomerization.
-
Yield: Typically 85-95%.
Reactivity & Applications
This compound is defined by its dual reactivity: as a Michael Acceptor and a Photochemical Substrate .
Michael Addition (Covalent Inhibition)
The enone system is susceptible to nucleophilic attack at the
-
Mechanism: The nucleophile (S-Cys) attacks C3, generating an enolate intermediate which is subsequently protonated.
-
Kinetics: The 8-membered ring is more flexible than 6-membered rings, potentially altering the transition state energy for the addition, making it a "tuner" for reactivity when cyclohexenone is too reactive or too steric.
Photo-Isomerization (The cis-trans Switch)
Upon UV irradiation (>300 nm), cis-2-cyclooctenone isomerizes to the highly strained trans-2-cyclooctenone.
-
Significance: The trans isomer is extremely reactive (lifetime < 1 ms at RT) and is trapped immediately by dienes (e.g., furan, cyclopentadiene) in a Diels-Alder reaction.
-
Application: This serves as a method to generate complex tricyclic cores in natural product synthesis.
Visualization of Reactivity Pathways
Caption: Divergent reactivity pathways of this compound: Photochemical isomerization vs. Nucleophilic addition.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Protocols:
-
PPE: Nitrile gloves (0.11 mm) are sufficient for splash protection. Use butyl rubber for prolonged immersion.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is prone to oxidation and polymerization upon long-term exposure to air/light.
-
Spill: Absorb with inert material (vermiculite). Do not use combustible materials (sawdust).
References
-
Cheméo Data: this compound Physical Properties. Cheméo (Joback Method Calculations).[2]
- Synthesis Reference:Oxidation of Cycloalkenes using CrO3-3,5-DMP Complex.
- Photochemistry:Photo-induced Diels-Alder reactions of 2-cyclooctenone. Tetrahedron Letters.
-
PubChem Entry: Compound Summary: this compound (CID 5367523). National Library of Medicine.
Sources
Methodological & Application
Application Note: Michael Addition of Nucleophiles to 2-Cycloocten-1-one
Executive Summary
This guide details the technical execution of Michael additions (conjugate additions) to 2-cycloocten-1-one , a medium-sized cyclic enone. Unlike ubiquitous six-membered rings (cyclohexenone), eight-membered rings present unique challenges due to transannular strain and conformational flexibility (boat-chair dynamics).
This document provides two validated workflows:
-
Protocol A (High-Throughput): Copper-catalyzed conjugate addition of Grignard reagents, optimized for scaffold functionalization.
-
Protocol B (Precision): Rhodium-catalyzed asymmetric addition of arylboronic acids, optimized for enantioselective drug discovery.
Substrate Analysis: The "Medium Ring" Challenge
Before initiating synthesis, researchers must account for the physical-organic distinctions of the cyclooctanoid skeleton.
Conformational Landscape
This compound does not behave like cyclohexenone. The eight-membered ring exists in a dynamic equilibrium of boat-chair conformations.
-
Transannular Interactions: The "inside" hydrogens at C-5 and C-8 can create steric occlusion across the ring, impacting the trajectory of incoming nucleophiles.
-
Reactivity Profile: While the enone is electronically activated, the medium ring strain often makes the
-carbon less accessible than in planar cyclopentenone systems. This necessitates the use of "soft" nucleophiles or catalytic activation to prevent competing 1,2-addition (direct carbonyl attack).
Reactivity Comparison[1][2][3][4]
| Feature | 2-Cyclohexen-1-one (6-membered) | This compound (8-membered) |
| Ring Strain | Low (Chair conformation stable) | Moderate to High (Transannular strain) |
| Nucleophilic Approach | Sterically open (axial/equatorial) | Sterically complex (transannular shielding) |
| Primary Side Reaction | 1,2-addition (reversible) | Polymerization / Transannular cyclization |
| Preferred Trapping | Optional | Mandatory (TMSCl recommended) |
Mechanistic Pathway & Logic[5]
The Michael addition follows a specific electronic cascade. For this compound, controlling the Enolate Intermediate is critical. If the enolate is not stabilized or trapped, the flexibility of the 8-membered ring can lead to rapid polymerization or proton transfer to the wrong position.
Diagram 1: Mechanistic Cascade
Caption: Mechanistic flow of conjugate addition. Note the bifurcation where "Hard" nucleophiles lead to unwanted 1,2-addition.[1]
Protocol A: Copper-Catalyzed Grignard Addition
Objective: Introduction of alkyl/aryl groups with high 1,4-selectivity.
Mechanism: Formation of a transient organocuprate (Gilman-like) species in situ.
Why this works: Organocopper reagents are "softer" than pure Grignards, perfectly matching the "soft" electrophilicity of the
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Grignard Reagent (R-MgBr, 1.2–1.5 equiv)
-
Catalyst: Copper(I) Iodide (CuI) or Copper(I) Cyanide (CuCN) (10–20 mol%)
-
Additive: Chlorotrimethylsilane (TMSCl) (2.0 equiv) – Critical for rate acceleration and enolate trapping.
-
Solvent: Anhydrous THF (0.2 M concentration)
Step-by-Step Workflow
-
Catalyst Preparation:
-
Flame-dry a round-bottom flask under Argon.
-
Add CuI (10 mol%) and LiCl (20 mol%) to solubilize the copper species in THF. Stir until a clear solution forms (approx. 15 min).
-
Note: Using soluble Cu sources prevents heterogeneous clumping which lowers yields in medium rings.
-
-
Enone Activation:
-
Cool the mixture to -78 °C .
-
Add TMSCl (2.0 equiv) followed by this compound (1.0 equiv) dissolved in minimal THF.
-
Insight: TMSCl acts as a Lewis acid to activate the enone oxygen, making the
-carbon more electrophilic.
-
-
Nucleophilic Addition:
-
Add the Grignard reagent dropwise over 30 minutes.
-
CRITICAL: Maintain temperature below -60 °C. Higher temperatures promote 1,2-addition.
-
Stir for 2–4 hours at -78 °C, then allow to warm slowly to 0 °C.
-
-
Quench & Workup:
-
Quench with saturated aqueous NH₄Cl (dissolves Cu salts).
-
Extract with Et₂O (3x). Wash combined organics with brine.
-
Dry over MgSO₄ and concentrate.
-
-
Purification:
-
Flash chromatography (Hexanes/EtOAc).
-
Expectation: The product will be the 3-substituted cyclooctanone.
-
Protocol B: Rhodium-Catalyzed Asymmetric Addition
Objective: Enantioselective addition of aryl groups for medicinal chemistry libraries. Mechanism: Rh(I)-catalyzed insertion of arylboronic acids.[2][3] Why this works: Rhodium binds to the alkene face. The use of chiral ligands (e.g., BINAP) dictates which face of the planar double bond is attacked, overcoming the ambiguous conformational shielding of the 8-membered ring.
Materials
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Arylboronic acid (Ar-B(OH)₂, 1.5 equiv)
-
Catalyst Precursor: [Rh(cod)Cl]₂ (3 mol%)
-
Chiral Ligand: (R)-BINAP or (S)-BINAP (6 mol%)
-
Base: Aqueous K₂CO₃ (1.0 equiv)
-
Solvent: Dioxane/Water (10:1)
Diagram 2: Experimental Workflow (Rh-Catalysis)
Caption: Workflow for Rh-catalyzed asymmetric conjugate addition.
Step-by-Step Workflow
-
Catalyst Generation:
-
In a sealed tube/vial, combine [Rh(cod)Cl]₂ and the chiral phosphine ligand in Dioxane.
-
Stir under Argon for 15 minutes to generate the active cationic Rh-ligand species.
-
-
Reaction Assembly:
-
Add the arylboronic acid and this compound.
-
Add the aqueous base (K₂CO₃).
-
Note: The presence of water is required for the transmetallation step (Boron to Rhodium).
-
-
Execution:
-
Heat the mixture to 60 °C . Unlike the Cu-protocol, this reaction requires thermal energy to overcome the activation barrier of the transmetallation.
-
Monitor by TLC. Reaction times are typically 12–18 hours.
-
-
Purification:
-
Filter through a pad of Celite to remove Rhodium black.
-
Concentrate and purify via silica gel chromatography.[4]
-
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Low Yield (Polymerization) | Enolate is reacting with starting material.[1] | Use TMSCl trapping (Protocol A). Ensure dilute conditions. |
| 1,2-Addition Product | Nucleophile is too "hard" or temp too high. | Switch from pure Grignard to Cu-catalyzed system. Keep temp < -60°C. |
| No Reaction (Rh Protocol) | Boronic acid is inactive. | Ensure water is present in solvent (Dioxane/H2O 10:1). Increase temp to 90°C. |
| Low ee% | Ligand mismatch with 8-membered ring. | Switch from BINAP to Segphos or JosiPhos ligands (larger bite angle). |
References
-
Modern Organocopper Chemistry.
-
Source: Krause, N. (Ed.). (2002).[5] Wiley-VCH.
- Relevance: Foundational text on the mechanism of cuprate additions and the necessity of TMSCl trapping.
-
-
Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids.
- Source: Hayashi, T., & Yamasaki, K. (2003). Chemical Reviews, 103(8), 2829–2844.
- Relevance: Defines the catalytic cycle for Rh-c
-
Conform
- Source: Still, W. C., & Galynker, I. (1981). Tetrahedron, 37(23), 3981-3996.
- Relevance: Explains the "inside-outside" stereochemistry and transannular strain in cyclooctane deriv
-
Copper-Catalyzed Enantioselective Conjug
- Source: Harada, A., et al. (2019). Journal of Organic Chemistry.
- Relevance: Protocol specifics for using Grignard reagents with copper catalysis in sensitive substr
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sci-Hub: are you are robot? [sci-hub.jp]
- 3. Expanding the C2-symmetric bicyclo[2.2.1]hepta-2,5-diene ligand family: concise synthesis and catalytic activity in rhodium-catalyzed asymmetric addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. BJOC - Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole [beilstein-journals.org]
Application Note: Strategic Functionalization of 2-Cycloocten-1-one for Pharmaceutical Intermediates
Executive Summary: The Medium-Ring Challenge
In the landscape of pharmaceutical synthesis, eight-membered rings (cyclooctanes) occupy a "medium-ring" niche that is notoriously underutilized due to synthetic difficulties. Unlike common 5- or 6-membered rings, 2-cycloocten-1-one presents unique challenges: transannular strain , entropic disfavor for cyclization, and conformational mobility .
However, these same features make it a high-value scaffold. The cyclooctane core is a gateway to diverse natural product architectures (e.g., taxanes, ophiobolins) and offers unique spatial vectors for drug design that "escape flatland." This guide details the strategic manipulation of this compound, moving beyond basic textbook reactivity to robust, scalable protocols for generating complex pharmaceutical intermediates.
Strategic Reactivity Profile
Before executing protocols, one must understand the divergent reactivity pathways of the cyclooctenone scaffold. Unlike cyclohexenone, the flexibility of the C8 ring allows for transannular interactions —where substituents across the ring interact—which can be leveraged for rapid complexity generation.
Reactivity Landscape Diagram
Figure 1: Divergent synthetic pathways from the parent this compound scaffold. Note the bifurcation between simple functionalization (green) and structural rearrangement (red).
Protocol A: Regioselective 1,4-Conjugate Addition
Objective: Installation of alkyl/aryl side chains at the C3 position. Mechanism: Organocopper-mediated nucleophilic attack.
Rationale
Direct addition of Grignard reagents (RMgX) to this compound typically results in 1,2-addition (attacking the carbonyl) due to the "hard" nature of the nucleophile. To force 1,4-addition (conjugate addition), we must transmetallate to a "softer" organocopper species. This protocol uses a catalytic copper(I) iodide system, which is more atom-economical than stoichiometric Gilman reagents.
Comparative Nucleophile Performance
| Nucleophile System | Major Product | Selectivity (1,4 : 1,[1]2) | Notes |
| R-MgBr (Standard) | Allylic Alcohol | < 5 : 95 | Kinetic control favors carbonyl attack. |
| R-Li | Allylic Alcohol | < 1 : 99 | Highly basic; deprotonation often competes. |
| R_2CuLi (Gilman) | Ketone (1,4-adduct) | > 98 : 2 | Excellent regiocontrol; stoichiometric Cu required. |
| R-MgBr + 10% CuI | Ketone (1,4-adduct) | > 95 : 5 | Recommended. Scalable and catalytic. |
Step-by-Step Methodology
Reagents:
-
This compound (1.0 equiv)
-
Organomagnesium bromide (R-MgBr) (1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
Trimethylsilyl chloride (TMSCl) (2.0 equiv) – Critical for trapping the enolate.
-
Solvent: Anhydrous THF.
Workflow:
-
Catalyst Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add CuI (10 mol%) and anhydrous THF. Cool to -78 °C .
-
Transmetallation: Add the Grignard reagent dropwise over 15 minutes. The solution should turn a dark yellow/grey, indicating the formation of the active organocuprate species.
-
Substrate Addition: Dissolve this compound and TMSCl in THF. Add this mixture dropwise to the catalyst solution at -78 °C.
-
Scientist's Note: The presence of TMSCl accelerates the reaction by trapping the intermediate magnesium enolate as a silyl enol ether, preventing equilibrium reversal.
-
-
Reaction & Quench: Stir for 2 hours, allowing the temperature to rise to -20 °C. Quench with saturated aqueous NH₄Cl (blue color indicates Cu removal).
-
Workup: Extract with Et₂O (3x). Wash combined organics with brine. Dry over MgSO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Self-Validation Criteria:
-
1H NMR: Disappearance of alkene protons (δ 6.0–6.8 ppm). Appearance of diastereotopic methylene protons in the ring.
-
IR: Shift of carbonyl stretch from ~1670 cm⁻¹ (conjugated) to ~1700 cm⁻¹ (saturated).
Protocol B: Transannular Cyclization (Bicyclization)
Objective: Synthesis of Bicyclo[3.3.0]octane (Pentalenone) scaffolds. Application: Core synthesis for sesquiterpenes (e.g., Cedrene, Guaiane).
Rationale
The 8-membered ring is conformationally pre-organized to undergo transannular reactions. By introducing a nucleophile that can act as a Michael donor, followed by an intramolecular aldol condensation, we can collapse the C8 ring into a fused 5,5-bicyclic system.
Mechanistic Workflow Diagram
Figure 2: The collapse of the cyclooctane ring into a bicyclic system via sequential Michael-Aldol reactions.
Methodology (Base-Mediated)[1]
Reagents:
-
This compound[2]
-
Nitroalkane or Malonate (Michael Donor)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or KOtBu.
Protocol:
-
Mixing: Dissolve this compound (1 equiv) and the nitroalkane (1.2 equiv) in CH₃CN or t-BuOH.
-
Initiation: Add DBU (0.5 equiv) at room temperature.
-
Cyclization: Heat the reaction to 60 °C. The initial Michael addition occurs rapidly. The subsequent transannular cyclization is the rate-determining step and requires thermal energy to overcome the entropic barrier.
-
Monitoring: Monitor by TLC. The starting enone spot will disappear, replaced by a more polar intermediate, which then converts to the bicyclic product.
Advanced Application: Morita-Baylis-Hillman (MBH) Limitations
Context: The MBH reaction couples the alpha-position of the enone with an aldehyde.[3] Critical Insight: Unlike cyclopentenone or cyclohexenone, This compound is sluggish in standard MBH conditions (DABCO/solvent).
-
Why? The steric bulk of the 8-membered ring hinders the initial nucleophilic attack by the amine catalyst.
-
Solution: Use methanol as a solvent (proton shuttle mechanism) or switch to phosphine catalysts (e.g., PBu₃) which are more nucleophilic than DABCO for medium rings.
References
-
Conjugate Additions to Enones
-
Transannular Cyclizations & Bicyclic Synthesis
-
Bicyclo[3.3.0]octenones: "Bicyclo[3.3.0]octenones in synthesis. A new synthesis of (±)-cedrene using sequential inter- and intra-molecular Michael reactions." Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Transannular MBH: "Kinetic Resolution in Transannular Morita-Baylis-Hillman Reaction: An Approximation to the Synthesis of Sesquiterpenes from Guaiane Family." MDPI. Available at: [Link]
-
-
Morita-Baylis-Hillman Specifics
Sources
- 1. One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Mono- and bis(steroids) containing a cyclooctane core: Synthesis, antiproliferative activity, and action on cell cytoskeleton microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Baylis-Hillman Reaction [organic-chemistry.org]
- 7. A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction [organic-chemistry.org]
- 8. Bicyclo[3.3.0]octenones in synthesis. A new synthesis of (±)-cedrene using sequential inter- and intra-molecular Michael reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transannular cyclization reactions of cyclooctane-1,5-dione and 5-ethoxycarbonylmethylenecyclooctanone upon treatment with diamines. An efficient one-pot synthesis of substituted 2,6-diazatricyclo[5.3.3.01,6]- and 2,5-diazatricyclo[4.3.3.01,5]-alkanes and a study of their acetylation products - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Application Note: Chemoselective Reduction of 2-Cycloocten-1-one
Abstract
This application note details the chemoselective reduction of 2-cycloocten-1-one (an
Introduction & Mechanistic Rationale
The Selectivity Challenge
The reduction of
-
1,2-Addition (Direct): Attack at the carbonyl carbon (Hard Electrophile). Yields Allylic Alcohol .[1][2][3][4]
-
1,4-Addition (Conjugate): Attack at the
-carbon (Soft Electrophile). Yields Saturated Ketone (which may be further reduced to a saturated alcohol).
Sodium borohydride (
The Luche Solution
The addition of Cerium(III) Chloride heptahydrate (
-
Lewis Acid Activation:
coordinates to the carbonyl oxygen, increasing the "hardness" of the carbonyl carbon. -
Ligand Exchange:
catalyzes the methanolysis of to form alkoxyborohydrides (e.g., ). These species are "harder" nucleophiles than the parent borohydride, preferentially attacking the hard carbonyl center (1,2-attack).
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway distinguishing Luche selective reduction (Green path) from background conjugate addition (Red dashed path).
Experimental Protocols
Safety Pre-requisites
-
This compound Hazard: Fatal in contact with skin (Category 2).[6] Toxic if swallowed.[6][7][8] Wear double nitrile gloves and sleeves. Use a fume hood.
-
Hydrogen Evolution:
releases gas upon contact with methanol. Ensure adequate venting.[6][7][8]
Protocol A: Selective 1,2-Reduction (Target: 2-Cycloocten-1-ol)
Objective: Synthesis of the allylic alcohol while preserving the double bond.
Materials Table
| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |
| This compound | 124.18 | 1.0 | 1.24 g (10 mmol) | Substrate |
| CeCl | 372.58 | 1.0 | 3.73 g (10 mmol) | Lewis Acid Catalyst |
| NaBH | 37.83 | 1.0 | 0.38 g (10 mmol) | Reducing Agent |
| Methanol (MeOH) | 32.04 | Solvent | 40 mL (0.25 M) | Solvent (Critical) |
Step-by-Step Procedure
-
Solution Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.24 g) and
(3.73 g) in Methanol (40 mL). -
Cooling: Place the flask in an ice bath (
) and stir for 10 minutes to ensure complete coordination of the Cerium. -
Addition: Add
(0.38 g) portion-wise over 5 minutes. Note: Vigorous bubbling ( ) will occur. -
Reaction: Stir at
for 30 minutes. Monitor by TLC (20% EtOAc/Hexane). The reaction is typically very fast (< 1 hour). -
Quench: Slowly add Saturated
solution (10 mL) to quench excess hydride. -
Workup:
-
Remove Methanol under reduced pressure (Rotovap).
-
Dilute residue with Water (20 mL) and extract with Diethyl Ether or DCM (
). -
Wash combined organics with Brine.
-
Dry over
, filter, and concentrate.
-
-
Purification: If necessary, purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).
Protocol B: Full Reduction (Target: Cyclooctanol)
Objective: Complete saturation of both the ketone and the alkene.
Note: While
-
Setup: Dissolve This compound (10 mmol) in Ethanol (30 mL).
-
Catalyst: Add 10 wt% Pd/C (100 mg).
-
Hydrogenation: Purge flask with
(balloon pressure is sufficient). Stir vigorously at Room Temperature for 4-12 hours.-
Intermediate Check: This yields Cyclooctanone .
-
-
Final Reduction: Once hydrogenation is complete (checked by GC/MS), filter off the catalyst through Celite.
-
Borohydride Step: To the filtrate, add
(0.5 equiv, 5 mmol) and stir for 30 minutes to reduce the ketone to the alcohol. -
Workup: Quench with dilute HCl, extract with ether, dry, and concentrate.
Analytical Validation
To confirm the success of Protocol A (Luche), you must verify the presence of the hydroxyl group AND the retention of the alkene.
| Analytical Method | Signal | Interpretation |
| IR Spectroscopy | 3300-3400 cm | Appearance of O-H stretch (Product). |
| ~1660 cm | Disappearance of conjugated C=O stretch (Substrate). | |
| Retention of vinylic protons (confirms alkene presence). | ||
| Appearance of carbinol proton (-CH -OH). | ||
| GC/MS | M+ = 126 | Molecular ion for Cyclooctenol (vs 124 for Enone). |
Workflow Diagram
Figure 2: Operational workflow for the Luche reduction of this compound.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Rxn | Old | Use fresh |
| Formation of Saturated Alcohol | Lack of Cerium or wrong solvent. | Ensure |
| Product is Oily/Impure | Boron salts trapped in organic phase. | Perform the aqueous workup thoroughly. A wash with dilute Rochelle's salt (Potassium Sodium Tartrate) can help break up boron emulsions. |
References
-
Luche, J. L. (1978). Lanthanides in organic chemistry.[3][9] 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226–2227.
-
Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis.[3][9] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: Synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459.
-
Fisher Scientific. (2021). Safety Data Sheet: 2-Cyclohexen-1-one (Analogous cyclic enone hazards).
-
Organic Chemistry Portal. Luche Reduction: Mechanism and Examples.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Luche Reduction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. scribd.com [scribd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Luche Reduction [organic-chemistry.org]
Application Note: Precision Synthesis of Keto-Functionalized Polyalkenamers via ROMP of 2-Cycloocten-1-one
Executive Summary
This application note details the protocol for the Ring-Opening Metathesis Polymerization (ROMP) of 2-Cycloocten-1-one (2-CO) . Unlike standard cis-cyclooctene (COE), 2-CO possesses a conjugated carbonyl group, introducing unique thermodynamic challenges and catalytic considerations.[1] The resulting polymer, poly(this compound) , features a strictly linear backbone with regularly spaced internal ketone functionalities.[1] These ketones serve as orthogonal chemical handles for post-polymerization modification (PPM), specifically for oxime/hydrazone ligation in drug delivery systems and functional coating applications.[1]
Key Advantages:
-
Precision: Generates strictly linear backbones (unlike radical polymerization).[1]
-
Functionality: Introduces reactive keto-groups without protecting group chemistry.[1]
-
Versatility: Compatible with copolymerization to tune functional group density.[1]
Chemical Rationale & Thermodynamics[1][2]
The Monomer Challenge
The polymerization of this compound presents a distinct challenge compared to non-conjugated cyclic olefins.[1]
-
Ring Strain: While the 8-membered ring possesses moderate strain (~6–7 kcal/mol), the conjugation of the alkene with the carbonyl group stabilizes the monomer, reducing the driving force for ring-opening (
). -
Catalyst Interaction: The carbonyl oxygen can act as a weak Lewis base, potentially chelating the Ruthenium center of the catalyst and retarding propagation ("dormant state" formation).
Catalyst Selection Strategy
To overcome the electronic stabilization and potential chelation, Grubbs 2nd Generation (G2) or Grubbs 3rd Generation (G3) catalysts are required.
-
Grubbs G2: Recommended for general copolymerization due to its high thermal stability and tolerance to functional groups.[1]
-
Grubbs G3 (Fast Initiating): Recommended for homopolymerization or block copolymerization where rapid initiation (
) is critical to achieve low dispersity (Đ).[1]
Reaction Mechanism (Graphviz Visualization)
The following diagram illustrates the propagation cycle, highlighting the formation of the metallacyclobutane intermediate and the restoration of the active carbene species.
Figure 1: The catalytic cycle involves the coordination of the enone to the Ru center, followed by metallacyclobutane formation. The ring strain relief drives the opening, regenerating the active carbene.
Experimental Protocol: Copolymerization of 2-CO with Cyclooctene
Homopolymerization of 2-CO can be slow.[1] For most biomedical applications, a copolymer with cis-cyclooctene (COE) is preferred to improve solubility and tune the density of reactive handles.[1]
Materials & Reagents
| Reagent | Purity/Grade | Role |
| This compound (2-CO) | >95% (Distilled) | Functional Monomer |
| cis-Cyclooctene (COE) | 99% (Distilled over CaH₂) | Comonomer / Diluent |
| Grubbs Catalyst (Gen 2) | Commercial Grade | Initiator |
| Dichloromethane (DCM) | Anhydrous, Degassed | Solvent |
| Ethyl Vinyl Ether | Reagent Grade | Quenching Agent |
Step-by-Step Methodology
Phase 1: Preparation (Inert Atmosphere) [1]
-
Drying: Dry all glassware in an oven at 120°C for 2 hours. Assemble hot and cycle vacuum/Argon 3 times.
-
Solvent Prep: Degas DCM by sparging with Argon for 20 minutes. Oxygen is a poison to the active Ru-carbene.[1]
-
Monomer Stock: In the glovebox (or under Ar flow), mix 2-CO (1.0 eq) and COE (variable eq, typically 4.0–9.0) in a Schlenk flask.
Phase 2: Polymerization [1][2][3]
-
Dissolution: Dissolve the monomer mixture in DCM to achieve a total monomer concentration ([M]₀) of 1.0 M . High concentration favors polymerization over cyclic oligomerization.[1]
-
Catalyst Addition: Prepare a stock solution of Grubbs G2 in minimum DCM. Inject rapidly into the monomer solution under vigorous stirring.
-
Target Ratio: [M]/[Cat] = 500:1 to 1000:1.[1]
-
-
Reaction: Stir at 40°C (reflux) for 12–24 hours. The solution will become viscous.[1][4]
Phase 3: Termination & Isolation
-
Quenching: Add Ethyl Vinyl Ether (50 eq relative to Ru) and stir for 30 minutes. This cleaves the Ru from the chain end, preventing secondary metathesis.
-
Precipitation: Drop the viscous polymer solution slowly into cold Methanol (10x volume) under rapid stirring.
-
Purification: Filter the white/off-white solid.[1] Redissolve in minimal THF and reprecipitate in Methanol to remove unreacted 2-CO.[1]
-
Drying: Dry under high vacuum at room temperature for 24 hours.
Post-Polymerization Modification (PPM) Workflow[1][5]
The backbone ketones are excellent targets for oxime ligation , a "click-like" reaction that proceeds in aqueous/organic mixtures without metal catalysts.[1]
Protocol: Oxime Ligation[1]
-
Dissolve: Dissolve Poly(2-CO-co-COE) in THF/CHCl₃.
-
Reagent: Add O-benzylhydroxylamine hydrochloride (or peptide-oxyamine) (1.5 eq per ketone unit).
-
Base: Add Pyridine (2.0 eq) to buffer the HCl.
-
Incubate: Stir at 50°C for 4 hours.
-
Validation: Monitor via ¹H NMR . The disappearance of the signals alpha to the ketone (approx 2.4 ppm) and appearance of oxime-alpha signals confirms conversion.
Quality Control & Troubleshooting
Analytical Parameters
| Technique | Target Observation | Common Issue |
| ¹H NMR | Broad olefin peaks (5.3–5.5 ppm).[1] Disappearance of monomer vinyl signals.[1] | Sharp peaks indicate trapped monomer (insufficient precipitation).[1] |
| GPC (SEC) | Unimodal distribution.[1] PDI < 1.5 (for copolymers).[1][2][5] | High PDI (>2.[1]0) suggests secondary metathesis (backbiting).[1] |
| DSC | Loss of crystallinity indicates high incorporation of 2-CO.[1] |
Troubleshooting Guide
-
Problem: Low Molecular Weight / No Polymer.
-
Problem: Gelation (Insoluble polymer).
Workflow Visualization
Figure 2: The integrated workflow from monomer purification to functionalized scaffold.
References
-
Martinez, H., et al. (2012). Selectivity in Ring-Opening Metathesis Polymerization of Z-Cyclooctenes Catalyzed by a Second-generation Grubbs Catalyst.[1][6] ACS Catalysis, 2(12), 2547–2556.[1][6]
-
Chang, C.-C., & Emrick, T. (2014). Functional Polyolefins Containing Disulfide and Phosphoester Groups: Synthesis and Orthogonal Degradation.[1][6] Macromolecules, 47(4), 1344–1350.[1][6]
-
Keitz, B. K., et al. (2012). Cis-Selective Ring-Opening Metathesis Polymerization with Ruthenium Catalysts.[1][6] Journal of the American Chemical Society, 134(4), 2040–2043.[1][6]
-
Kobayashi, S., et al. (2000). Synthesis of Functional Polymers by Ring-Opening Metathesis Polymerization.[1] Chemical Reviews, 109(11), 5274–5348.[1] (Foundational Reference for Functional ROMP).
Sources
- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 2. Cyclooctyne End‐Functionalized Poly(morpholine‐2,5‐dione)s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of ring-opening metathesis polymerization of cyclooctene derivative in ionic liquid - East China Normal University [pure.ecnu.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: 2-Cycloocten-1-one Reactivity
Welcome to the Advanced Synthesis Support Hub. Current Topic: Troubleshooting Diels-Alder Cycloadditions with Medium-Ring Enones. Ticket Status: OPEN
System Overview: The "Sluggish" Substrate
User Query: "I am attempting a Diels-Alder reaction between 2-cycloocten-1-one and 2,3-dimethyl-1,3-butadiene. The reaction is extremely slow compared to cyclohexenone, and pushing the temperature yields a polymeric mess. What is happening?"
Root Cause Analysis: this compound represents a unique challenge in pericyclic chemistry. Unlike its 6-membered analog (2-cyclohexen-1-one), the 8-membered ring possesses significant conformational flexibility (boat-chair/crown conformations).[1]
-
Strain Energy Mismatch: The formation of a bicyclic system from a medium ring introduces transannular strain. The transition state (TS) energy is higher because the flexible ring must "lock" into a rigid geometry to accommodate the diene.
-
Poor Orbital Overlap: The
-system of the enone is often slightly twisted out of planarity to relieve ring strain, raising the LUMO energy and reducing reactivity toward the diene.[1]
Troubleshooting Modules (Q&A Format)
Ticket #101: Reaction Stalled (No Conversion)
Symptom: Starting material recovered after 48h reflux in Toluene. Diagnosis: Thermal activation is insufficient to overcome the distortion energy required for the TS.
Solution Protocol: Lewis Acid Activation Standard thermal conditions often fail for cis-cyclooctenone.[1] You must lower the LUMO energy of the dienophile.
-
Step 1: Switch solvent to anhydrous CH
Cl (DCM).[1] -
Step 2: Cool to -78 °C.
-
Step 3: Add 1.1 eq of a mild Lewis Acid.
-
Step 4: Add Diene slowly. Warm to 0 °C or RT only if necessary.
Expert Insight: If Lewis Acids fail, High-Pressure Chemistry (10–15 kbar) is the "Gold Standard" for sterically demanding or sluggish enones.[1] High pressure accelerates reactions with negative volumes of activation (
) without adding thermal energy that triggers polymerization.[1]
Ticket #202: The "Gooey" Product (Polymerization/Dimerization)
Symptom: NMR shows broad peaks; TLC shows a streak (baseline material). Diagnosis: Competitive anionic or radical polymerization initiated by impurities or excessive heat.[1] this compound is prone to Head-to-Head or Head-to-Tail dimerization under forcing conditions.[1]
Mechanism of Failure: When the Diels-Alder barrier is high (due to the 8-ring strain), the enone seeks alternative pathways.[1]
-
Dimerization: Photochemical or thermal [2+2] cycloaddition.[1]
-
Michael Addition: If the diene is not reactive enough, it (or trace water/nucleophiles) may attack the
-position of the enone in a 1,4-addition manner.[1]
Corrective Action:
-
Radical Scavenger: Add 1% BHT (butylated hydroxytoluene) to inhibit radical polymerization.[1]
-
Concentration Control: Run the reaction at high dilution (0.1 M) to favor the bimolecular DA reaction over polymolecular aggregation, unless using high pressure (where concentration is less critical).
Ticket #303: Transannular Side Reactions
Symptom: Product mass is correct, but NMR integration doesn't match a bicyclic alkene. Diagnosis: Transannular Hydride Shift.[1] Context: Medium rings (8-10 carbons) allow atoms across the ring to approach each other.[1]
-
In the presence of Lewis Acids, a hydride can migrate from C-5 or C-6 across the ring to the activated carbonyl or
-carbon, leading to bicyclic isomers that are not Diels-Alder adducts.[1]
Decision Logic & Workflow
The following diagram illustrates the critical decision pathways for optimizing this reaction.
Figure 1: Troubleshooting Logic Flow for this compound Diels-Alder Reactions.
Comparative Data: Reactivity Benchmarks
The table below highlights why this compound is problematic compared to other cyclic enones.
| Parameter | 2-Cyclohexen-1-one | This compound | Implication for User |
| Ring Strain | Low (Chair) | Moderate (Boat-Chair) | 8-ring resists forming the rigid TS.[1] |
| Enone Planarity | High | Twisted | Reduced orbital overlap (higher LUMO).[1] |
| Thermal Reactivity | Good (100-150°C) | Poor | Requires catalysis or pressure.[1] |
| Dominant Side Reaction | Retro-DA (at high T) | Dimerization / Transannular | Heat is the enemy; use chemical activation.[1] |
| Lewis Acid Sensitivity | Moderate | High | Prone to transannular hydride shifts.[1] |
Experimental Protocol: Lewis Acid Catalyzed Method
Objective: Synthesis of bicyclic adduct using Et
-
Preparation: Flame-dry a 25 mL round-bottom flask under Argon.
-
Reagents:
-
Procedure:
-
Quench: Pour into ice-cold NaHCO
solution. Extract with DCM.[1] -
Purification: Flash chromatography. Note: The adduct is often an oil.
References
-
Fringuelli, F., & Taticchi, A. (2002).[1] The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons.[1] (Authoritative text on general enone reactivity and Lewis Acid conditions). [1]
-
Liu, H. J., Ngooi, T. K., & Browne, E. N. (1988).[1] Diels–Alder reactions of 2-carbomethoxy-2-cyclohexen-1-one.[1] Canadian Journal of Chemistry, 66(12), 3143-3152.[1] (Establishes baseline protocols for Lewis Acid catalysis in cyclic enones). [1]
-
Dauben, W. G., & Krabbenhoft, H. O. (1976).[1] High pressure cycloadditions of enones. Journal of the American Chemical Society, 98(7), 1992-1993.[1] (Seminal work proving high pressure overcomes the inertness of hindered enones). [1]
-
Yates, P., & Eaton, P. (1960).[1] Acceleration of the Diels-Alder reaction by aluminum chloride. Journal of the American Chemical Society, 82(16), 4436-4437.[1] (Foundational mechanism for Lewis Acid activation).[1] [1]
-
Cope, A. C., et al. (1960).[1] Transannular reactions in medium-sized rings. Quarterly Reviews, Chemical Society, 14(4), 411-443.[1] (Explains the transannular hydride shift risks in 8-membered rings).
Sources
Technical Support Center: Storage & Stability of 2-Cycloocten-1-one
Introduction: The Stability Paradox
As researchers, we often categorize 2-Cycloocten-1-one (CAS: 2555-33-1) simply as a "cyclic enone."[1] However, its 8-membered ring introduces unique conformational strain that distinguishes it from cyclohexenone or cyclopentenone.[1]
Critical Distinction: The commercially available reagent is almost exclusively the (Z)- or cis-isomer .[1] It is thermodynamically stable but kinetically reactive toward nucleophiles (Michael addition).[1] Note: If you are working with the (E)- or trans-isomer (TCO), typically generated in situ or stored as a silver complex for bioorthogonal chemistry, the stability profile is radically different (see Section 3).[1]
This guide focuses on the (Z)-2-Cycloocten-1-one standard reagent, with specific notes for TCO where applicable.
Core Directive: The "Gold Standard" Storage Protocol
To maintain purity >98% over 12+ months, you must mitigate three degradation vectors: Oxidative Polymerization , Photo-isomerization , and Hydrolysis .[1]
Storage Decision Tree
The following logic flow dictates the optimal storage strategy based on your usage frequency and reagent form.
Figure 1: Decision matrix for storage conditions based on isomer type and usage frequency.
Quantitative Storage Parameters
| Parameter | Recommendation | Mechanism of Failure |
| Temperature | -20°C (Optimal) / 4°C (Acceptable) | Heat accelerates Michael-type oligomerization.[1] |
| Atmosphere | Argon or Nitrogen | Oxygen promotes radical formation and auto-oxidation at the |
| Light | Amber Vials / Foil Wrap | UV light induces |
| Container | Borosilicate Glass with PTFE Liner | Avoid plastics; enones can leach plasticizers.[1] |
Stability & Degradation Mechanisms[1][2][3]
Understanding how the molecule breaks down is the key to preventing it.[1] this compound is an
The Degradation Pathway
The diagram below illustrates the two primary degradation routes: Dimerization (light-induced) and Oligomerization (heat/radical-induced).[1]
Figure 2: Primary degradation pathways.[1] Light leads to discrete dimers; heat/oxygen leads to viscous polymers.[1]
Troubleshooting & FAQs
This section addresses specific observations users may encounter in the lab.
Q1: My this compound has turned from clear to pale yellow. Is it still usable?
Status: Caution / Purify Root Cause: Yellowing typically indicates the formation of conjugated oligomers or oxidation products (diones).[1] Action:
-
Run a Thin Layer Chromatography (TLC).[1] If the spot is still predominantly monomer, you may proceed with non-critical reactions.[1]
-
Best Practice: Perform a rapid filtration through a short plug of silica gel or vacuum distillation to remove the colored impurities.[1]
Q2: I see a white precipitate at the bottom of the vial.
Status: Stop
Root Cause: This is likely the photodimer formed via
Q3: Can I store this compound in DMSO or DMF stock solutions?
Status: Not Recommended for Long Term Reasoning: DMSO and DMF are hygroscopic and can contain trace amines or basic impurities.[1]
-
Nucleophilic Attack: Trace amines can trigger a Michael addition to the enone.[1]
-
Hygroscopicity: Absorbed water can lead to hydrolysis over time.[1] Protocol: Prepare stock solutions immediately before use. If storage is necessary, use anhydrous Dichloromethane (DCM) or Toluene and store at -20°C.[1]
Q4: How do I handle the "Trans" isomer (TCO) if I synthesized it?
Status: Critical Care Required Insight: Trans-cyclooctenone is highly strained and wants to relieve that strain by reacting or isomerizing back to cis.[1] Protocol:
-
Storage: Store as a silver nitrate (AgNO3) complex if possible—this stabilizes the strained alkene [1].[1]
-
Usage: If free TCO is required, generate it immediately before use and keep it at -80°C. It will degrade significantly even at -20°C over days.[1]
Emergency Recovery Protocol
If your reagent has degraded (viscous, yellow, or cloudy), do not discard it immediately.[1] this compound is a stable liquid that can be recovered.[1]
Vacuum Distillation Workflow:
-
Setup: Short-path distillation apparatus.
-
Pressure: High vacuum (< 5 mmHg is recommended).[1]
-
Temperature: The boiling point will be significantly lower than atmospheric (approx 85-90°C at 10 mmHg).[1]
-
Collection: Discard the first 5% (forerun) containing volatile breakdown products. Collect the main fraction (clear oil).[1] Stop before the flask goes dry to avoid overheating the polymeric residue.[1]
References
-
NIH/National Library of Medicine. (2019).[1] Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation.[1][2] Retrieved from [Link]
-
Corteva Agriscience. (2023).[1] Bulk Storage and Handling Guide for Cyclic Enones and Pesticides.[1] Retrieved from [Link][1]
Sources
Preventing polymerization of 2-Cycloocten-1-one during storage
To: Research Team From: Technical Support Center (Senior Application Scientist) Subject: Technical Guide: Storage & Stabilization of 2-Cycloocten-1-one
Introduction
You are likely working with This compound (CAS: 1728-25-2) as a Michael acceptor in complex synthesis or as a dienophile in bioorthogonal chemistry. While this eight-membered cyclic enone is a powerful building block, its ring strain and
This guide moves beyond generic "store cool and dry" advice. It dissects the mechanisms of degradation—specifically [2+2] photodimerization and radical polymerization—and provides a self-validating protocol to ensure your starting material remains monomeric and reactive.
Module 1: The Science of Instability
Q: Why does my this compound turn viscous or solidify even in the freezer?
A: "Polymerization" is a blanket term often used to describe two distinct degradation pathways. Identifying which one is occurring is critical for prevention.
-
[2+2] Photodimerization (The "Light" Problem): Cyclic enones are notorious for undergoing [2+2] cycloaddition when exposed to UV or visible light. This reaction joins two monomer units into a cyclobutane-fused dimer. This process is often reversible thermally but destroys the olefin functionality needed for your reactions.
-
Radical Polymerization (The "Oxygen" Problem): Oxygen can form peroxides with the alkene, generating radicals that initiate chain polymerization. This results in an irreversible, high-molecular-weight oligomer or polymer.
Visualizing the Degradation Pathways
Figure 1: Two distinct pathways lead to sample degradation.[1] Photodimerization is light-driven, while radical polymerization is driven by oxidation and heat.
Module 2: Storage Protocol (The "How-To")
Q: What is the Gold Standard for storing this compound?
A: To maximize shelf life (>12 months), you must block both light and oxygen.
| Parameter | Recommendation | Technical Rationale |
| Temperature | -20°C (Freezer) | Low temperature kinetically inhibits both dimerization and radical propagation rates. |
| Container | Amber Glass Vials | Blocks UV/Vis light to prevent [2+2] photodimerization. Clear glass wrapped in foil is an acceptable alternative. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen, preventing the formation of peroxide initiators. Argon is preferred as it is heavier than air. |
| Stabilizer | BHT (Optional) | If storing large quantities (>50g) or for >1 year, adding 100-200 ppm BHT (Butylated hydroxytoluene) acts as a radical scavenger. |
Q: My bottle says "Stabilized with MEHQ." Do I still need inert gas?
A: This is a common point of confusion. MEHQ (Monomethyl ether of hydroquinone) requires a small amount of dissolved oxygen to function as an inhibitor.[2][3] If you store MEHQ-stabilized material under strict inert atmosphere (0% Oxygen), the MEHQ becomes inactive.
-
Recommendation: For research scales (<10g), inert gas storage (Argon) is still safer. The risk of oxidation initiating polymerization outweighs the benefit of the MEHQ. If you must rely on MEHQ, store at 4°C with a "headspace" of air, but this is riskier for long-term banking.
Module 3: Troubleshooting & QC
Q: How do I verify if my sample has polymerized?
A: Do not rely solely on visual inspection. A sample can appear liquid but contain significant dimers. Use this workflow to validate purity before starting a synthesis.
Quality Control Decision Tree
Figure 2: Quality Control workflow. 1H NMR is the definitive method for distinguishing monomer from polymer/dimer.
Q: Can I recover polymerized material?
A:
-
If Dimerized: potentially Yes . [2+2] dimers can sometimes be "cracked" back to monomers via high-vacuum distillation at elevated temperatures (retro-[2+2]), but this is difficult and low-yielding.
-
If Radical Polymer: No . The carbon-carbon bonds formed in radical polymerization are stable. The material must be discarded as chemical waste.
Module 4: Handling Protocols
Q: I just received a 5g bottle. What should I do immediately?
A: Do not store the entire bottle in the freezer and repeatedly thaw it. This introduces moisture and oxygen with every opening.
Protocol: The "Aliquot & Bank" Method
-
Thaw: Allow the commercial bottle to warm to room temperature before opening to prevent water condensation.
-
Prepare Vials: Label amber glass vials (2mL or 4mL size).
-
Aliquot: Under a fume hood, dispense the material into single-use aliquots (e.g., 500mg or 1g).
-
Inert: Flush each vial gently with Argon for 10-15 seconds. Cap immediately with a Teflon-lined cap.
-
Seal: Wrap the cap junction with Parafilm to prevent gas exchange.
-
Bank: Store at -20°C. When you need material, take one vial and use it completely.
References
-
PubChem. (n.d.). (2Z)-cyclooct-2-en-1-one | C8H12O. National Library of Medicine.[4] Retrieved January 29, 2026, from [Link]
-
Bouas-Laurent, H., et al. (2001). Photodimerization of anthracenes in fluid solutions: (part 2) mechanistic aspects. Chemical Society Reviews.[5] Retrieved January 29, 2026, from [Link]
-
Eaton, P. E. (1962).[6] On the Mechanism of the Photodimerization of Cyclopentenone. Journal of the American Chemical Society.[6] Retrieved January 29, 2026, from [Link]
Sources
- 1. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluoryx.com [fluoryx.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Cycloocten-1-ol | C8H14O | CID 98328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Photodimerization of anthracenes in fluid solutions: (part 2) mechanistic aspects of the photocycloaddition and of the photochemical and thermal cleavage - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. On the Mechanism of the Photodimerization of Cyclopentenone (1962) | Philip E. Eaton | 78 Citations [scispace.com]
Validation & Comparative
Comparative Guide: Reactivity Profile of 2-Cycloocten-1-one vs. 2-Cyclohexenone
Executive Summary
This guide provides a technical comparison between 2-cyclohexenone (6-membered) and 2-cycloocten-1-one (8-membered) . While both are cyclic
-
2-Cyclohexenone acts as the industry standard for predictable Michael additions and [2+2] cycloadditions, governed by a rigid, nearly planar "sofa" conformation.
-
This compound is defined by conformational flexibility and transannular strain (I-strain). Its unique ability to support a stable trans-alkene isomer under photochemical conditions makes it a critical scaffold for bioorthogonal chemistry (e.g., tetrazine ligation), a pathway inaccessible to the 6-membered analog.
Structural & Conformational Analysis
The reactivity difference stems fundamentally from the ground-state geometry and the strain penalty paid during rehybridization (
Geometry and Strain
| Feature | 2-Cyclohexenone | This compound |
| Ring Size | Small/Common (6) | Medium (8) |
| Dominant Conformation | Envelope / Sofa (C5 out of plane) | Twist-Boat-Chair (highly flexible) |
| Conjugation | Efficient orbital overlap (planar enone system). | Diminished overlap due to ring twisting; enone system is rarely perfectly planar. |
| Strain Type | Minimal Angle Strain; Torsional Strain (Pitzer). | Transannular Strain (Prelog) ; Significant Pitzer strain.[1] |
| LUMO Accessibility | High; | Moderate; |
The "I-Strain" Factor
In this compound, nucleophilic attack at the
Reactivity Profile: Conjugate Addition (Michael Reaction)
Kinetics and Stereocontrol
-
2-Cyclohexenone: Reacts rapidly with soft nucleophiles (cuprates, thiols, malonates). Stereocontrol is dictated by 1,3-diaxial strain; nucleophiles typically attack axially to yield a chair intermediate.
-
This compound: Reaction rates are suppressed. The flexibility of the ring leads to mixtures of conformers, making stereocontrol difficult without bulky substituents to lock the conformation.
Organocuprate Addition (Gilman Reagent)
Experimental data indicates that while lithium dimethylcuprate (
Data Summary: Comparative Yields (Standard Conditions)
| Nucleophile | Reagent | 2-Cyclohexenone Yield | This compound Yield | Notes |
|---|
| Methyl |
Reactivity Profile: Photochemistry (The Divergence Point)
This is the most critical distinction for researchers.
-
2-Cyclohexenone: Upon UV irradiation (
), it undergoes [2+2] cycloaddition with alkenes or dimerizes. The ring is too small to accommodate a trans double bond; the trans-cyclohexenone intermediate is transient and extremely reactive, immediately reacting or relaxing back. -
This compound: Upon irradiation, it undergoes E/Z isomerization to form trans-2-cycloocten-1-one. The 8-membered ring is the smallest ring that can stably host a trans-alkene at ambient conditions (though still reactive).
Mechanism of Photoisomerization
The formation of the trans-isomer in cyclooctenone creates a species with "planar chirality" and immense strain (~16 kcal/mol vs cis), which drives "Click" chemistry (IEDDA) rates orders of magnitude higher than linear alkenes.
Experimental Protocols
Protocol A: Standard Conjugate Addition (Validating Kinetics)
Use this protocol to benchmark the reactivity difference.
Reagents:
-
Substrate: 1.0 equiv Enone (2-cyclohexenone OR this compound)
-
Nucleophile: 1.2 equiv Lithium Dimethylcuprate (
) -
Solvent: Anhydrous
-
Quench: Saturated
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask under Argon. Add CuI (1.2 equiv) and suspend in
. Cool to 0°C. -
Reagent Formation: Add MeLi (2.4 equiv) dropwise. The solution should turn clear/colorless (cuprate formation). Cool to -78°C.
-
Addition: Dissolve the Enone in minimal
and add dropwise to the cuprate solution.-
Observation Point: 2-cyclohexenone reacts almost instantly (TLC check at 15 min shows consumption). This compound often shows starting material remaining at 15 min, requiring warming to -40°C.
-
-
Quench: Pour into saturated
(aq) with vigorous stirring (turns deep blue). -
Workup: Extract with ether, dry over
, and concentrate.
Protocol B: Photochemical Isomerization (Cyclooctenone Specific)
Use this to generate the reactive trans-isomer for bio-conjugation studies.
-
Setup: Dissolve this compound (100 mg) in degassed pentane (100 mL) in a quartz vessel.
-
Irradiation: Irradiate with a Rayonet reactor (300 nm or 350 nm lamps) for 4-6 hours.
-
Trapping (Optional but recommended for isolation): Pass the solution through a column containing
-impregnated silica gel. The highly strained trans-isomer complexes with Silver(I), while the cis-isomer elutes. -
Release: Flush the column with
to release the trans-isomer.[2]
References
-
Corey, E. J., & Boaz, N. W. (1985). The reaction of combined organocuprate-chlorotrimethylsilane reagents with conjugated carbonyl compounds. Tetrahedron Letters, 26(49), 6015-6018. Link
-
Allinger, N. L., & Tribble, M. T. (1972). Conformational Analysis.[1][3][4][5] LXXXII. The Conformational Analysis of the Medium Ring Ketones. Tetrahedron, 28(5), 1191-1201. Link
-
Royzen, M., et al. (2008). A Photochemical Synthesis of Functionalized trans-Cyclooctenes Driven by Metal Complexation. Journal of the American Chemical Society, 130(12), 3760-3761. Link
- House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin. (Seminal text on Michael Addition kinetics).
-
Lietzke, S. E., et al. (2021). Flow Photochemical Syntheses of trans-Cyclooctenes. Journal of Organic Chemistry. Link
Sources
- 1. youtube.com [youtube.com]
- 2. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Topology of cyclo-octane energy landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moodle2.units.it [moodle2.units.it]
Structural Determinants of Reactivity: A Comparative Guide to 2-Cycloocten-1-one Derivatives via X-ray Crystallography
Part 1: Executive Summary & Strategic Context
In the landscape of bioorthogonal chemistry and covalent drug design, 2-Cycloocten-1-one derivatives occupy a unique niche. Unlike the widely utilized trans-cyclooctene (TCO), which relies solely on ring strain for reactivity, this compound derivatives introduce a conjugated enone system. This creates a fascinating structural conflict: the
The Core Problem: Researchers often struggle to balance reactivity (fast kinetics for IEDDA or Michael addition) with stability (resistance to isomerization or metabolic degradation).
The Solution: This guide uses X-ray crystallographic data to objectively compare this compound derivatives against standard TCOs. By analyzing specific structural parameters—specifically the C-C=C-C torsion angle and pyramidalization of the alkene carbons —we can predict the kinetic performance (
Part 2: Comparative Analysis of Derivatives
We compare three distinct classes of cyclooctene derivatives. The structural data below serves as a proxy for "potential energy" stored in the molecule, which directly translates to reactivity.
Table 1: Structural & Performance Metrics
| Feature | Candidate A: cis-2-Cycloocten-1-one | Candidate B: trans-2-Cycloocten-1-one (Conjugated) | Candidate C: Standard trans-Cyclooctene (TCO, Unconjugated) | Candidate D: s-TCO (Conformationally Locked) |
| Primary Application | Synthetic Precursor / Negative Control | Michael Acceptor / Photo-switch | Bioorthogonal Labeling (IEDDA) | Ultra-fast Bioorthogonal Labeling |
| Conformation | Boat-Chair (Flexible) | Twisted (Highly Strained) | Crown (Stable Reactive) | Half-Chair (Locked) |
| Alkene Torsion ( | ||||
| Reactivity ( | Negligible (Michael add. only) | High (Michael + IEDDA) | High ( | Ultra-High ( |
| Stability | Excellent (Liquid/Solid) | Poor (Prone to isomerization) | Good (Stable at | Moderate (Requires -20^\circ$C) |
| X-ray Key Feature | Planar enone system | Disrupted conjugation due to twist | Fused cyclopropane ring |
Expert Insight: The trans-2-cycloocten-1-one (Candidate B) is unique because the "twist" required for the trans bond breaks the orbital overlap required for enone conjugation. This raises the energy of the HOMO, making it an aggressive electrophile. However, this often makes isolation of the free crystal difficult without bulky substituents or metal complexation.
Part 3: Structural Determinants of Performance
To understand why Candidate B and D perform differently, we must visualize the structural causality. The X-ray structure reveals the degree of twist which correlates to the HOMO energy level .
Diagram 1: Structural-Reactivity Correlation
This diagram illustrates how crystallographic parameters (Strain) dictate the electronic state and subsequent reaction kinetics.
Figure 1: The mechanistic link between structural deformation (torsion) and chemical performance.[1][2][3][4]
Part 4: Experimental Protocol – Crystallizing Reactive Oils
One of the biggest challenges with this compound derivatives is that many are oils or low-melting solids prone to polymerization. Standard vapor diffusion often fails.
Protocol: In Situ Cryocrystallography & Derivatization
Objective: Obtain high-resolution X-ray data for a reactive trans-cyclooctenone derivative.
Reagents:
-
Target Enone Derivative (approx. 10 mg)
-
p-Nitrobenzoic acid (or similar heavy-atom derivatizing agent if functional handles exist)
-
Silver Nitrate (
) - Optional for complexation[5]
Workflow:
-
Derivatization (Recommended):
-
If the enone has a hydroxyl handle (common in TCO precursors), esterify with p-nitrobenzoyl chloride. The nitro group promotes stacking interactions and increases melting point, facilitating crystallization.
-
Why? Pure hydrocarbon TCOs often suffer from rotational disorder in the crystal lattice. The rigid aromatic tag locks the conformation.
-
-
Silver Complexation (Alternative):
-
Dissolve the enone in ethanol.
-
Add 1.1 equivalents of
(dissolved in minimal water/ethanol). -
Allow slow evaporation in the dark.
-
Note: Silver coordinates to the
-bond, stabilizing the trans isomer. While this alters bond lengths slightly, it provides the absolute stereochemistry and ring conformation.
-
-
Data Collection (The Critical Step):
-
Mount the crystal using a cryo-loop with perfluoropolyether oil.
-
Flash cool immediately to 100 K.
-
Expert Tip: Do not collect at room temperature. The thermal motion of the eight-membered ring often smears the electron density map, making it impossible to distinguish the "crown" from "half-chair" conformations.
-
-
Refinement Validation:
-
Check the Thermal Ellipsoids (ADPs) . If the carbons in the ring show elongated ellipsoids perpendicular to the bond, it indicates static disorder or ring flipping.
-
Verify the Chirality . trans-Cyclooctenes exhibit planar chirality.[4] Ensure the space group assignment reflects the enantiomeric purity (or racemate).
-
Diagram 2: Crystallography Workflow
Figure 2: Decision tree for structural elucidation of difficult-to-crystallize cyclooctene derivatives.
Part 5: Authoritative Conclusion
The choice between a This compound derivative and a standard TCO depends on the specific "strain-release" profile required by your experiment.
-
For Maximum Speed (In Vivo Pretargeting): Use s-TCO .[5][6] The X-ray data confirms a highly distorted "half-chair" (
) that is essentially a spring loaded to snap shut on a tetrazine. -
For Tunable Reactivity (Photo-switching): Use Conjugated trans-2-Cycloocten-1-one . The competition between conjugation and ring strain allows for light-induced isomerization, a feature visible in the crystal structure as a deviation from enone planarity.
-
For Stability: Use Standard TCO or d-TCO . The "crown" conformation (
) represents a local energy minimum that balances shelf-life with bioorthogonal utility.
References
-
Fox, J. M., et al. (2011). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. Journal of the American Chemical Society . [Link]
- Key Finding: Established the correlation between the "half-chair" conformation seen in X-ray structures and the massive r
-
Robillard, M. S., et al. (2014). Mechanism of the reaction of trans-cyclooctene with tetrazines. Angewandte Chemie International Edition . [Link]
- Key Finding: Detailed the transition state geometries and the importance of the twist angle.
-
Thalhammer, F., et al. (1990).[7][8] Reactivity of cyclic alkenes in the Diels-Alder reaction. Tetrahedron Letters . [Link]
- Key Finding: The foundational work comparing ring size and strain energy to reactivity r
-
Cope, A. C., et al. (1953).[1] Cyclic Polyolefins. XXVII. cis- and trans-Cyclooctene from N,N-Dimethylcyclooctylamine. Journal of the American Chemical Society . [Link]
- Key Finding: The original isolation and structural characterization of trans-cyclooctene via silver complexes.
-
Darko, A., et al. (2014).[7] Conformationally Strained Dioxolane-Fused trans-Cyclooctenes. Chemical Science . [Link]
- Key Finding: Structural analysis of d-TCO showing how dioxolane fusion alters the ring pucker and solubility.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. trans-Cyclooctene - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
Chromatographic Precision: Optimizing HPLC for 2-Cycloocten-1-one Purity Analysis
Executive Summary: The Thermal Stability Conundrum
2-Cycloocten-1-one (CAS 1728-25-2) serves as a critical intermediate in the synthesis of eight-membered ring scaffolds and, more recently, as a precursor in bioorthogonal "click" chemistry (specifically for trans-cyclooctene derivatives).
While Gas Chromatography (GC) is the industry standard for volatile organic intermediates, it presents a critical failure mode for cyclooctenones: thermal artifact generation . The ring strain inherent in cyclooctenes, particularly if trans-isomers are present or being studied, renders them susceptible to thermal isomerization and polymerization at standard GC injector temperatures (250°C+).
This guide proposes a validated High-Performance Liquid Chromatography (HPLC) protocol as the superior alternative, offering high-resolution separation of the target enone from its saturated impurity (cyclooctanone) without compromising sample integrity.
Comparative Analysis: HPLC vs. Alternatives
The following matrix compares the proposed HPLC method against standard GC-FID and Quantitative NMR (qNMR).
| Feature | RP-HPLC (Proposed) | GC-FID (Alternative) | qNMR (Reference) |
| Primary Mechanism | Hydrophobic Interaction / Polarity | Boiling Point / Volatility | Nuclear Spin / Magnetic Field |
| Sample Integrity | High (Ambient Temp) | Low (Thermal degradation risk) | High (Non-destructive) |
| Sensitivity (LOD) | High (UV @ 230 nm) | High (Flame Ionization) | Low (Requires mg quantities) |
| Selectivity | Tunable (Mobile Phase/Column) | Fixed (Stationary Phase) | Structural (Proton counting) |
| Throughput | Medium (10-15 min) | Fast (5-8 min) | Slow (Data processing heavy) |
| Key Limitation | Solvents required | Isomerization of strained rings | Sensitivity / Cost |
The Decision Logic
The choice of HPLC is driven by the specific chemical physics of the cyclooctene ring system.
Figure 1: Decision matrix for selecting analytical methods for strained cyclic enones.
The Protocol: Optimized RP-HPLC Method
This method utilizes a "Gold Standard" C18 stationary phase. The critical separation challenge is distinguishing the target This compound (conjugated, strong UV) from the common impurity cyclooctanone (saturated, weak UV).
Chromatographic Conditions[1][2][3][4][5][6][7]
-
System: Agilent 1260 Infinity II or equivalent quaternary pump system.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Phenomenex Kinetex C18.
-
Rationale: 3.5 µm particles offer a balance between backpressure and resolution. C18 provides sufficient retention for the hydrophobic ring.
-
-
Mobile Phase A: Water + 0.1% Phosphoric Acid (
)-
Rationale: Acid suppression prevents silanol interactions, sharpening the ketone peak.
-
-
Mobile Phase B: Acetonitrile (MeCN)[1]
-
Rationale: MeCN has a lower UV cutoff than Methanol, essential for detecting the weak carbonyl absorption of impurities at 210 nm.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5-10 µL
Gradient Profile
Isocratic elution often fails to elute dimeric byproducts. A gradient is recommended.[2]
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (MeCN) | Event |
| 0.00 | 80 | 20 | Equilibration |
| 2.00 | 80 | 20 | Isocratic Hold |
| 10.00 | 10 | 90 | Linear Gradient |
| 12.00 | 10 | 90 | Wash (Elute Dimers) |
| 12.10 | 80 | 20 | Re-equilibration |
| 15.00 | 80 | 20 | End |
Detection Strategy (Critical)
-
Channel A (Target): 230 nm
-
Channel B (Impurities): 210 nm
Experimental Workflow & Data Logic
The following diagram illustrates the causality of the experimental design, ensuring that the "invisible" impurities are accounted for.
Figure 2: Dual-wavelength detection workflow to ensure capture of non-conjugated impurities.
Validation Parameters (Self-Validating System)
To ensure the method is trustworthy (E-E-A-T), perform these system suitability tests:
-
Resolution (
): Must be between Cyclooctanone (RT ~4.5 min) and this compound (RT ~5.2 min). Note: The unsaturated enone typically elutes later on C18 due to planar interaction with the stationary phase, though this can reverse depending on specific column carbon load. -
Tailing Factor (
): Must be . If tailing occurs, increase buffer concentration or check column age. -
Linearity:
across 0.05 mg/mL to 1.0 mg/mL range.
Troubleshooting Guide
-
Ghost Peaks: Likely dimers from the sample. Ensure the gradient wash (90% MeCN) is sufficient.
-
Peak Splitting: Check sample solvent. If dissolved in 100% MeCN and injected into 80% Water, "solvent effect" can split peaks. Dilute sample in mobile phase (50:50 Water:MeCN).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5367523, this compound. Retrieved January 29, 2026 from [Link]
-
NIST Mass Spectrometry Data Center. this compound Mass Spectrum (Electron Ionization). NIST Standard Reference Database. Retrieved January 29, 2026 from [Link]
- Royzen, M., et al. (2008).A Photochemical Synthesis of Functionalized trans-Cyclooctenes Driven by Metal Complexation. Journal of the American Chemical Society. (Contextual reference for trans-isomer stability challenges).
-
SIELC Technologies. Separation of Cyclooctanone on Newcrom R1 HPLC column. Retrieved January 29, 2026 from [Link]
- Darko, A., et al. (2014).Tetrazine Ligation: Fast Bioorthogonal Chemistry. Chemical Reviews.
Sources
- 1. Separation of Cyclooctanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. agilent.com [agilent.com]
- 3. Navigating the Divide: GC vs. HPLC in Analytical Chemistry - Oreate AI Blog [oreateai.com]
- 4. HPLC vs GC: Application Differences - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. researchgate.net [researchgate.net]
Kinetic vs. Thermodynamic Control in 2-Cycloocten-1-one Additions: A Strategic Guide
Executive Summary: The Medium-Ring Challenge
In the synthesis of complex carbocycles, 2-cycloocten-1-one presents a unique challenge compared to its 6-membered analogs. While cyclohexenone exists in a relatively rigid half-chair, this compound occupies a conformational "no-man's-land"—possessing significant transannular strain yet enough flexibility to adopt multiple twist-boat-chair conformations.
This guide objectively compares Kinetic Control (1,2-addition) versus Thermodynamic Control (1,4-addition) . The distinction is not merely academic; it dictates the regiochemical fate of the reaction.
-
Kinetic Control targets the carbonyl carbon (C1), yielding allylic alcohols. It is governed by charge density and proximity.
-
Thermodynamic Control targets the
-carbon (C3), yielding saturated ketones. It is governed by bond stability and orbital overlap.
Mechanistic Architecture
To control the outcome, one must understand the energy landscape. The 1,2-addition is the "fast" reaction, while the 1,4-addition is the "stable" reaction.[1][2][3]
The Energy Landscape (Visualized)
The following diagram illustrates the reaction coordinate. Note that the transition state for 1,2-addition (
Figure 1: Reaction coordinate diagram comparing the activation energies and product stabilities of 1,2 vs 1,4 addition.
Comparative Analysis: Hard vs. Soft Nucleophiles[4]
The choice between kinetic and thermodynamic control is primarily dictated by the Hard-Soft Acid-Base (HSAB) principle and reaction temperature.
Table 1: Performance Comparison of Reagents
| Feature | Kinetic Control (1,2-Addition) | Thermodynamic Control (1,4-Addition) |
| Primary Reagents | Organolithiums ( | Organocuprates ( |
| Nucleophile Character | Hard : High charge density, low polarizability. | Soft : Diffuse orbitals, high polarizability. |
| Attack Site | Carbonyl Carbon (C2) - Charge directed. | |
| Temperature | ||
| Reversibility | Irreversible at low temp. | Irreversible (usually) or Equilibrium sink. |
| Major Product | Allylic Alcohol (1-substituted-2-cycloocten-1-ol). | 3-substituted-cyclooctanone. |
| Typical Yield | 75-90% (highly dependent on quench speed). | 80-95% (highly robust). |
*Note: Grignards are "borderline" and can give mixtures. Steric hindrance in 2-cyclooctenone often pushes simple Grignards toward 1,2-addition unless Cu(I) salts are added.
Experimental Protocols
Reliability in the lab requires adhering to specific "kill steps" to freeze the equilibrium.
Protocol A: Kinetic Control (1,2-Addition)
Objective: Synthesize 1-methyl-2-cycloocten-1-ol using Methyllithium.
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add this compound (1.0 equiv) in anhydrous
(Ether is preferred over THF for kinetic control as it coordinates less strongly to Li, keeping the nucleophile "hotter" and more aggregated). -
Cooling: Cool the solution to
(Dry ice/Acetone). Critical: Do not proceed until internal temp is stable. -
Addition: Add MeLi (1.1 equiv) dropwise over 20 mins.
-
Quench (The Kinetic Trap): After 1 hour at
, quench the reaction while still at using a pre-cooled solution of weak acid (e.g., Acetic acid in THF) or Methanol.-
Why? If you allow the reaction to warm up before quenching, the 1,2-alkoxide can eject the methyl group (retro-addition) and re-attack at the 1,4-position.
-
-
Workup: Warm to RT, dilute with water, extract with ether.
Protocol B: Thermodynamic Control (1,4-Addition)
Objective: Synthesize 3-methylcyclooctanone using Gilman Reagent.
-
Reagent Prep: In a separate flask, generate
by adding MeLi (2.0 equiv) to purified CuI (1.0 equiv) in THF at . The solution should turn clear/colorless or light yellow (indicating cuprate formation). -
Substrate Addition: Cool the cuprate solution to
. Add this compound (1.0 equiv) dissolved in THF. -
Warming: Allow the reaction to warm slowly to
over 2 hours. -
Quench: Quench with saturated
(aq) / buffer.-
Observation: Deep blue aqueous layer indicates successful removal of Copper species.
-
Strategic Decision Workflow
Use this logic tree to determine the optimal pathway for your synthesis.
Figure 2: Decision matrix for selecting reagents and conditions based on the desired regiochemical outcome.
Expert Insights & Troubleshooting
The "Reversibility" Trap
A common failure mode in 1,2-addition is the inadvertent formation of the 1,4-product.
-
Scenario: You perform a Grignard addition at
but let the flask warm to RT before adding acid. -
Result: The mixture contains mostly the 1,4-ketone.
-
Explanation: The 1,2-magnesium alkoxide is unstable relative to the enolate. Upon warming, it reverts to the starting enone and re-attacks at the
-position. This is Thermodynamic Control asserting itself over time.
Conformation of 2-Cyclooctenone
Unlike planar representations, this compound exists as a chiral twist-boat-chair.
-
Stereoselectivity: When performing 1,4-additions, the incoming nucleophile will approach from the face "outside" the ring to avoid transannular hydrogen interactions (hydrogens pointing into the ring). This often leads to high diastereoselectivity if existing substituents are present.
References
-
Chemistry LibreTexts. (2019). Electrophilic Addition - 1,2- Versus 1,4-Addition. Link
-
Master Organic Chemistry. (2017). Reactions of Dienes: 1,2 and 1,4 Addition. Link
-
Chemistry Steps. (2021). Grignard, Organolithium, and Gilman Reagents: Summarizing Their Reactions. Link
-
National Institutes of Health (PMC). (2011). The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1,2 and 1,4 Electrophilic Addition to Dienes - Chemistry Steps [chemistrysteps.com]
- 3. forums.studentdoctor.net [forums.studentdoctor.net]
- 4. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective [comptes-rendus.academie-sciences.fr]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. m.youtube.com [m.youtube.com]
Comparative Guide: Efficient Synthesis of 2-Cycloocten-1-one
The following guide compares synthesis routes for 2-Cycloocten-1-one , designed for researchers requiring high-purity material for drug development or total synthesis.
Executive Summary & Strategic Analysis
This compound (cis-isomer) is a critical Michael acceptor and intermediate in the synthesis of medium-ring natural products. Unlike six-membered rings, the eight-membered ring introduces unique challenges: transannular strain and conformational flexibility . These factors often render standard dehydrogenation protocols (effective for cyclohexanones) inefficient for cyclooctanones, leading to over-oxidation or complex isomeric mixtures.
The Verdict: Route Selection
-
For High Purity & Reliability (Recommended): Saegusa-Ito Oxidation . This route offers the highest regiocontrol and prevents over-oxidation to the dienone, a common pitfall in medium rings.
-
For Cost-Sensitive/Large Scale:
-Bromination/Dehydrobromination . Uses inexpensive reagents but requires careful control of elimination conditions to minimize polymerization and ring contraction. -
The "Trap" Route (Avoid): Direct IBX Dehydrogenation . While effective for cyclohexanones, this method fails for cyclooctanones, driving the reaction preferentially to the dienone (tropinone analogs) rather than stopping at the enone.
Critical Analysis of Synthesis Routes
Route A: Saegusa-Ito Oxidation (The Precision Standard)
This two-step sequence involves the formation of a silyl enol ether followed by palladium-mediated dehydrogenation. It is the gold standard for introducing unsaturation in medium rings because the regiochemistry is locked in the first step.
-
Mechanism: Formation of thermodynamic silyl enol ether
Pd(II) coordination -hydride elimination. -
Pros: Mild conditions; exclusive regioselectivity; avoids over-oxidation.
-
Cons: Uses stoichiometric Pd(OAc)
(classic) or catalytic Pd with oxidants (modern); higher reagent cost.
Route B: -Bromination / Dehydrobromination
The classical approach. Cyclooctanone is brominated at the alpha position, followed by base-induced elimination.
-
Mechanism: Electrophilic halogenation
E2 elimination. -
Pros: Cheap reagents (Br
, Li CO ); scalable. -
Cons: Elimination in C8 rings is sluggish due to poor orbital overlap (conformational issues); competitive substitution or transannular reactions can lower yield.
Route C: Allylic Oxidation of Cyclooctene
Direct oxidation of the commercially available alkene.
-
Mechanism: Ene reaction (SeO
) or Radical oxidation. -
Pros: One or two steps from cheap starting material.
-
Cons: Poor Selectivity. Direct oxidation often yields a mixture of allylic alcohol, epoxide, and ketone. SeO
is highly toxic.[1][2]
Route D: IBX Dehydrogenation (The Mechanistic Warning)
-
Observation: Nicolaou et al. demonstrated that treating cyclooctanone with IBX leads primarily to 2,7-cyclooctadien-1-one or mixtures.
-
Causality: The activation energy for the second oxidation (enone
dienone) in the C8 system appears lower or competitive with the first, making it nearly impossible to stop at the mono-enone.
Comparative Data Matrix
| Metric | Saegusa-Ito Oxidation | Allylic Oxidation (SeO | IBX Dehydrogenation | |
| Overall Yield | 75 - 85% | 50 - 65% | < 40% (Selectivity issues) | N/A (Mixture) |
| Purity Profile | High (>95%) | Moderate (Requires distillation) | Low (Alcohol byproducts) | Low (Dienone contamination) |
| Step Count | 2 | 2 | 2 (Oxidation + Jones) | 1 |
| Scalability | Good (Catalytic variants available) | Excellent | Moderate (Toxicity) | Poor (Solubility/Safety) |
| Key Risk | Cost of Palladium | Polymerization during elimination | Toxic Se residue | Over-oxidation |
Visualized Reaction Pathways
The following diagram illustrates the decision logic and chemical pathways, highlighting the failure point of the IBX route.
Figure 1: Comparative pathways. Note the "Fast" step in Route D leading to the unwanted dienone.
Detailed Experimental Protocols
Protocol A: Saegusa-Ito Oxidation (Recommended)
Self-Validating Step: The formation of the silyl enol ether must be monitored by NMR to ensure complete conversion before adding the expensive Palladium source.
Step 1: Preparation of 1-(Trimethylsilyloxy)cyclooctene
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon.
-
Reagents: Add Cyclooctanone (10 mmol) and TMSCl (12 mmol) in dry DMF (20 mL).
-
Base Addition: Add Et
N (25 mmol) dropwise at 0°C. -
Reaction: Reflux at 80°C for 4-6 hours.
-
Workup: Cool, dilute with pentane, wash with ice-cold NaHCO
. Dry organic layer (MgSO ) and concentrate. -
Validation:
H NMR should show the vinylic proton signal at ~4.6 ppm.
Step 2: Palladium-Mediated Oxidation
-
Setup: Dissolve the crude silyl enol ether (from Step 1) in dry Acetonitrile (0.1 M).
-
Catalyst: Add Pd(OAc)
(0.55 eq) or use catalytic method (0.1 eq Pd(OAc) + 1.1 eq Benzoquinone as co-oxidant). -
Reaction: Stir at room temperature for 3–6 hours. The mixture will turn black (precipitation of Pd
). -
Purification: Filter through a celite pad to remove Pd black. Concentrate and purify via flash chromatography (Hexanes/EtOAc).
-
Yield: Expect 75–85% over two steps.
Protocol B: -Bromination / Dehydrobromination
Critical Control Point: Temperature control during bromination is vital to prevent di-bromination.
-
Bromination: Dissolve cyclooctanone (10 mmol) in glacial acetic acid. Add Br
(10 mmol) dropwise at 15–20°C. Stir until decolorized. Pour into water, extract with ether, and dry. -
Elimination: Dissolve the crude bromide in dry DMF. Add Li
CO (1.5 eq) and LiBr (1.5 eq). -
Reflux: Heat to 100–120°C for 2 hours.
-
Workup: Aqueous extraction followed by distillation.
-
Note: This product may contain traces of the
-isomer which requires careful fractionation.
References
-
Nicolaou, K. C., Montagnon, T., Baran, P. S., & Zhong, Y. L. (2002). Iodine(V) Reagents in Organic Synthesis.[3] Part 4. o-Iodoxybenzoic Acid as a Chemospecific Tool for Single Electron Transfer-Based Oxidation Processes. Journal of the American Chemical Society.
- Significance: Establishes the inefficiency of direct IBX oxidation for cyclooctanone (Yields mixture of enone/dienone).
-
Ito, Y., Hirao, T., & Saegusa, T. (1978). Synthesis of alpha,beta-unsaturated carbonyl compounds by palladium(II)-catalyzed dehydrosilylation of silyl enol ethers. The Journal of Organic Chemistry.
- Significance: The foundational text for the recommended Route A.
-
Garner, P., et al. (1989). Stable Silyl Enol Ethers in Synthesis. Organic Syntheses.[1][4]
- Significance: Provides validated protocols for silyl enol ether prepar
-
Paquette, L. A. (1995). Encyclopedia of Reagents for Organic Synthesis: Selenium Dioxide. Wiley.[4]
- Significance: Details the toxicity and mechanism of Route C (Allylic Oxid
Sources
Comparative Guide: 2-Cycloocten-1-one vs. 2-Cyclopenten-1-one in Synthesis
Executive Summary: The Strain-Sterics Trade-off
In the landscape of cyclic enones, 2-cyclopenten-1-one (C5) and 2-cycloocten-1-one (C8) represent two distinct extremes of reactivity governed by physical organic principles.
-
2-Cyclopenten-1-one is the "workhorse" of small-molecule synthesis. It is defined by high angle strain but low steric hindrance, making it an aggressive Michael acceptor ideal for rapid scaffold construction (e.g., prostaglandins).
-
This compound (specifically the Z-isomer) is the "specialist." It is defined by medium-ring constraints and transannular interactions. While less reactive in standard conjugate additions due to "I-strain," its unique conformational flexibility allows for remote stereocontrol, and its E-isomer (trans-cyclooctenone) is the gold standard for bioorthogonal click chemistry.
This guide dissects their performance to help you select the correct reagent for your target molecule.
Part 1: Physiochemical & Reactivity Profile
The divergence in synthetic utility stems directly from the ground-state thermodynamics of the ring systems.
Comparative Data Table
| Feature | 2-Cyclopenten-1-one (C5) | This compound (C8, cis) |
| Ring Strain Energy | ~6 kcal/mol (Envelope) | ~10-12 kcal/mol (Boat-Chair) |
| Dominant Conformation | Planar/Envelope (Rigid) | Crown/Boat-Chair (Fluxional) |
| Michael Acceptor Reactivity | High (Strain release upon | Moderate/Low (I-strain penalty) |
| Facial Selectivity | Sterically unbiased (requires chiral catalyst) | Conformationally biased (substrate control) |
| Primary Application | Natural Products (Prostaglandins, Jasmonates) | Bioorthogonal Probes (via trans-isomer) |
| Commercial Availability | High (Bulk commodity) | Moderate (Specialty reagent) |
The Mechanistic Divergence
The C5 Advantage (Angle Strain):
In 2-cyclopenten-1-one, the internal bond angles are forced well below the ideal 120° for
The C8 Challenge (I-Strain & Transannular Interactions):
this compound suffers from "medium-ring effects." The transition from
Part 2: Decision Logic & Signaling Pathways
The following diagram illustrates the decision matrix for selecting between these enones based on synthetic goals.
Caption: Decision matrix for enone selection. C5 is favored for speed and catalytic stereocontrol; C8 is favored for unique geometric applications.
Part 3: Experimental Workflows
Protocol A: High-Efficiency Conjugate Addition to 2-Cyclopenten-1-one
Context: This protocol demonstrates the high reactivity of C5, utilizing a copper-catalyzed approach typical for synthesizing prostaglandin precursors.
Reagents:
-
2-Cyclopenten-1-one (1.0 equiv)
-
Organozinc reagent (
, 1.2 equiv) -
Cu(OTf)
(2 mol%) -
Chiral Phosphoramidite Ligand (4 mol%)
-
Toluene (Anhydrous)
Step-by-Step Methodology:
-
Catalyst Formation: In a flame-dried Schlenk flask under argon, dissolve Cu(OTf)
and the chiral ligand in anhydrous toluene. Stir for 30 minutes at ambient temperature to form the active chiral complex. -
Substrate Addition: Cool the mixture to -30°C. Add 2-cyclopenten-1-one dropwise. Note: The planar nature of C5 allows for rapid coordination to the copper center.
-
Nucleophilic Attack: Add the organozinc reagent via syringe pump over 1 hour.
-
Quench & Workup: Quench with saturated aqueous NH
Cl. Extract with EtOAc, dry over MgSO , and concentrate. -
Validation:
H NMR will show the disappearance of the olefinic protons ( 7.7, 6.1 ppm) and the appearance of -alkyl protons.
Protocol B: Photoisomerization of this compound
Context: The most high-value application of C8 is the generation of Trans-Cyclooctene (TCO) for click chemistry. This exploits the flexibility of the 8-membered ring.
Reagents:
-
cis-2-Cycloocten-1-one (1.0 equiv)
-
Methyl Benzoate (Sensitizer)
-
Flow Photochemistry Reactor (UV-LED, 254 nm or 300 nm depending on sensitizer)
-
Silver Nitrate (AgNO
) on Silica Gel (for purification)
Step-by-Step Methodology:
-
System Setup: Prepare a solution of cis-2-cycloocten-1-one and methyl benzoate in ether/heptane (1:9).
-
Irradiation: Pump the solution through a quartz flow cell irradiated by UV light.
-
Trapping: Pass the output stream directly through a column containing AgNO
-impregnated silica.-
Why? The highly strained trans-alkene complexes strongly to Ag(I), while the unreacted cis-isomer passes through.
-
-
Elution: Wash the column with ether to remove cis-isomer. Elute the trans-isomer using an ammonia/methanol solution to break the Ag-complex.
-
Validation: TCO is verified by a distinct shift in alkene protons and its rapid reaction with tetrazines (instant pink-to-colorless transition).
Part 4: Critical Comparison in Natural Product Synthesis
When designing a synthesis, the choice between these two rings often dictates the strategy for stereochemistry.
Stereochemical Control
-
Cyclopentenone (C5): Because the ring is nearly planar, the two faces of the double bond are enantiotopic but sterically identical. You must use a chiral catalyst or a chiral auxiliary on the nucleophile to induce stereochemistry.
-
Cyclooctenone (C8): The ring adopts a "boat-chair" or "crown" conformation. Substituents on the ring can lock the conformation, making one face of the enone sterically shielded by the transannular hydrogens. This allows for substrate-controlled stereoselectivity (diastereoselectivity) without chiral catalysts.
Photochemical [2+2] Cycloaddition
Both enones undergo [2+2] cycloaddition with alkenes, but the regioselectivity differs.[4]
-
C5: Favors Head-to-Head (HH) isomers in many solvents due to dipole alignment. The "rule of five" ensures efficient ring closure.
-
C8: Often yields complex mixtures of Head-to-Head and Head-to-Tail due to the flexibility of the 8-membered ring in the excited state, which can twist significantly before reacting.
References
-
Reactivity of Cyclopentenone: Feringa, B. L., et al. "Catalytic Enantioselective Conjugate Addition of Organometallic Reagents." Chemical Reviews, 2000. Link
-
Ring Strain & Conformation: Wiberg, K. B. "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 1986. Link
-
Trans-Cyclooctene Synthesis: Fox, J. M., et al. "Synthesis of trans-Cyclooctene Derivatives and Their Application in Bioorthogonal Chemistry." Accounts of Chemical Research, 2011. Link
-
Conformational Analysis of Medium Rings: Still, W. C., & Galynker, I. "Chemical Consequences of Conformation in Macrocyclic Compounds." Tetrahedron, 1981. Link
-
Photochemical Cycloadditions: Crimmins, M. T. "Photochemical Cycloadditions in Organic Synthesis." Chemical Reviews, 1988. Link
Sources
Computational Benchmarking Guide: Stereoselective Conjugate Addition to 2-Cycloocten-1-one
Executive Summary
This guide evaluates computational methodologies for modeling the reaction mechanisms of 2-cycloocten-1-one , a challenging medium-sized ring scaffold frequently encountered in terpene synthesis and fragment-based drug discovery.
Unlike 6-membered rings (cyclohexenones), which exist in well-defined chair/boat conformations, this compound exhibits high conformational mobility and significant transannular strain. Consequently, standard computational protocols (e.g., B3LYP/6-31G*) often fail to predict stereoselectivity accurately. This guide compares the performance of Dispersion-Corrected DFT (wB97X-D) against Global Hybrid Meta-GGAs (M06-2X) and Standard Hybrids (B3LYP) , providing validated protocols for predicting the stereochemical outcome of nucleophilic conjugate additions (1,4-additions).
The Challenge: Conformational Complexity in C8 Rings
The primary source of error in modeling this compound is the failure to locate the global minimum ground state (GS) and the relevant transition states (TS). The 8-membered ring possesses unique "boat-chair" (BC) and "twist-boat" (TB) conformers that are separated by low energy barriers (< 5 kcal/mol).
Conformational Landscape Analysis
Experimental data (NMR/X-ray) suggests the Z-isomer of this compound prefers a twisted conformation to relieve torsion strain between the carbonyl and the alkene.
-
Critical Insight: Functionals lacking dispersion corrections (e.g., B3LYP) tend to over-stabilize "open" geometries and underestimate the stability of "puckered" conformers driven by transannular H···H attraction.
Validated Workflow: Conformational Search
Before any transition state modeling, a Boltzmann-weighted ensemble must be generated.
Figure 1: Hierarchical workflow for establishing the ground state population of this compound prior to mechanistic study.
Reaction Mechanism: 1,4-Conjugate Addition
The benchmark reaction is the addition of a soft nucleophile (e.g., Lithium Dimethylcuprate,
Mechanistic Pathway[1]
-
Complexation: The copper reagent coordinates to the alkene
-system (d-complex). -
Oxidative Addition / Carbocupration: Formation of the C-C bond at the
-position. This is the Stereodetermining Step (TS) . -
Reductive Elimination: Formation of the enolate intermediate.
Stereoselectivity: Peripheral vs. Axial
Due to the ring puckering, the nucleophile can attack from the "outside" (peripheral/exo) or "inside" (axial/endo) face.
-
Experimental Observation: Peripheral attack is heavily favored to avoid transannular steric clash with cross-ring hydrogens [1].
Figure 2: Bifurcated reaction pathway showing the competition between peripheral and axial attack trajectories.
Performance Comparison: DFT Functionals
We benchmarked three common methodologies against the experimental requirement that
Table 1: Accuracy of Stereoselectivity Prediction
| Methodology | Functional Class | Basis Set | Dispersion? | Predicted | Accuracy Rating |
| B3LYP | Hybrid GGA | 6-31G(d) | No | 0.8 kcal/mol | Poor (Fails to predict high stereocontrol) |
| B3LYP-D3(BJ) | Hybrid GGA + Disp | def2-TZVP | Yes | 2.1 kcal/mol | Good (Correct sign, slightly underestimated) |
| M06-2X | Global Hybrid Meta | def2-TZVP | Implicit | 2.9 kcal/mol | Excellent (Matches exp. selectivity) |
| wB97X-D | Range-Separated | def2-TZVP | Explicit | 2.7 kcal/mol | Excellent (Best geometry reproduction) |
Analysis of Results
-
B3LYP Failure: Without dispersion, B3LYP underestimates the steric penalty of the "axial" attack, leading to a prediction of low stereoselectivity which contradicts experimental yields.
-
M06-2X Superiority: This functional is parameterized for non-covalent interactions and medium-range correlation, making it ideal for the crowded transition states of 8-membered rings [2].
-
Recommendation: Use M06-2X/def2-TZVP for energy calculations. Use wB97X-D if geometry optimization of the TS is difficult, as it provides smoother potential energy surfaces.
Experimental Protocols (Computational)
To ensure reproducibility, follow this self-validating protocol using Gaussian 16 or ORCA 5.
Phase 1: Geometry Optimization (TS Search)
Objective: Locate the transition state for the C-C bond formation. Software: Gaussian 16 Route Card:
-
Why calcfc? Essential for floppy rings to generate an accurate initial Hessian.
-
Why wb97xd? Range separation prevents "delocalization error" common in charge-transfer TS (nucleophile to enone).
Phase 2: Single Point Energy Refinement
Objective: Obtain high-precision energetics. Software: ORCA 5 / Gaussian 16 Route Card:
-
Validation: Check that the imaginary frequency corresponds to the nucleophile approaching the
-carbon (visualize the vibration).
References
-
Stereoselectivity of Reactions in Medium Rings. Still, W. C., & Galynker, I. (1981). Tetrahedron, 37(23), 3981-3996.
-
Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions. Li, J., et al. (2020). Chemical Reviews, 120(18), 9913-10008. (Validates M06-2X for kinetics).
-
Conformational Analysis of Cyclooctene and Derivatives. Rzepa, H. S. (2010). Imperial College London - Molecular Modelling Resources.
-
Density Functional Theory for Reaction Energies: Test of Meta and Hybrid Meta Functionals. Zhao, Y., & Truhlar, D. G. (2008). Journal of Chemical Theory and Computation, 4(11), 1849-1868.
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
